molecular formula C34H24N2O8 B15018591 1,3-Oxazol-5-one

1,3-Oxazol-5-one

Cat. No.: B15018591
M. Wt: 588.6 g/mol
InChI Key: WOKQTGFOAXNLIG-PQMBYOHYSA-N
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Description

1,3-Oxazol-5-one is a useful research compound. Its molecular formula is C34H24N2O8 and its molecular weight is 588.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Oxazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Oxazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H24N2O8

Molecular Weight

588.6 g/mol

IUPAC Name

(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(E)-3-[4-[(E,3Z)-3-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4-ylidene]-2-methylprop-1-enyl]phenyl]-2-methylprop-2-enylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C34H24N2O8/c1-19(13-25-33(37)43-31(35-25)23-7-9-27-29(15-23)41-17-39-27)11-21-3-5-22(6-4-21)12-20(2)14-26-34(38)44-32(36-26)24-8-10-28-30(16-24)42-18-40-28/h3-16H,17-18H2,1-2H3/b19-11+,20-12+,25-13-,26-14-

InChI Key

WOKQTGFOAXNLIG-PQMBYOHYSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)/C=C(/C=C/2\N=C(OC2=O)C3=CC4=C(OCO4)C=C3)\C)/C=C/5\N=C(OC5=O)C6=CC7=C(OCO7)C=C6

Canonical SMILES

CC(=CC1=CC=C(C=C1)C=C(C)C=C2C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4)C=C5C(=O)OC(=N5)C6=CC7=C(C=C6)OCO7

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Oxazol-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Chemistry of 1,3-Oxazol-5-ones

1,3-Oxazol-5-ones, also known as azlactones, are a fascinating and highly versatile class of five-membered heterocyclic compounds. Their unique structural features, comprising a lactone, an azomethine, and an acidic α-proton, render them exceptionally reactive and synthetically useful. This guide provides a comprehensive exploration of the core physicochemical properties of 1,3-oxazol-5-ones, offering insights into their synthesis, reactivity, and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who seek a deeper understanding of this important chemical scaffold. The 1,3-oxazole nucleus is a key structural motif in a wide array of biologically active molecules, including natural products and synthetic pharmaceuticals, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1]

Due to the limited data available for the unsubstituted parent 1,3-oxazol-5-one, this guide will focus on a representative and well-characterized example: 2-phenyl-1,3-oxazol-5-one . This compound encapsulates the fundamental physicochemical characteristics of the azlactone ring system.

I. Molecular Structure and Spectroscopic Profile

The structural elucidation of 1,3-oxazol-5-ones is fundamental to understanding their reactivity and physical properties. A combination of spectroscopic techniques provides a detailed picture of their molecular architecture.

A. Core Structure and Tautomerism

The 1,3-oxazol-5-one ring consists of an oxygen atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 5. The endocyclic double bond is located between C2 and N3. A key feature of 4-unsubstituted or 4-monosubstituted oxazolones is the presence of an acidic proton at the C4 position, which is part of an active methylene group. This acidity gives rise to keto-enol tautomerism, where the keto form (the oxazolone) is in equilibrium with its enol tautomer (a hydroxyoxazole). The equilibrium generally favors the keto form.

B. Spectroscopic Characterization of 2-Phenyl-1,3-oxazol-5-one

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of 1,3-oxazol-5-ones.

1. Infrared (IR) Spectroscopy:

The IR spectrum of a 1,3-oxazol-5-one is characterized by several key absorption bands. The most prominent is the stretching vibration of the lactone carbonyl group (C=O), which typically appears in the range of 1755-1770 cm⁻¹.[2] Another significant absorption is the C=N stretching vibration of the azomethine group, usually observed around 1650 cm⁻¹.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of 2-phenyl-1,3-oxazol-5-one in CDCl₃ shows a characteristic singlet for the two protons of the active methylene group at the C4 position, appearing at approximately 4.38 ppm. The aromatic protons of the phenyl group at C2 typically resonate in the region of 7.46-7.96 ppm.

  • ¹³C NMR: The carbon NMR spectrum provides further structural confirmation. For 2-phenyl-1,3-oxazol-5-one in CDCl₃, the carbonyl carbon (C5) resonates at approximately 176.00 ppm. The C2 carbon, attached to the phenyl group and nitrogen, appears around 163.54 ppm. The active methylene carbon (C4) is observed at a much higher field, around 55.04 ppm. The aromatic carbons of the phenyl group show signals in the range of 125.94-132.87 ppm.

3. Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 1,3-oxazol-5-ones. For 2-phenyl-1,3-oxazol-5-one, the molecular ion peak [M]⁺ would be observed at m/z 161.16, corresponding to its molecular weight.

II. Synthesis and Reactivity

The synthetic accessibility and diverse reactivity of 1,3-oxazol-5-ones are central to their importance in organic chemistry.

A. Synthesis: The Erlenmeyer-Plöchl Reaction

The most common and historically significant method for the synthesis of 4-substituted-1,3-oxazol-5-ones is the Erlenmeyer-Plöchl azlactone synthesis.[3] This reaction involves the condensation of an N-acylglycine (such as hippuric acid for the synthesis of 2-phenyl substituted oxazolones) with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, and a weak base like sodium acetate.

Experimental Protocol: Synthesis of 4-Benzylidene-2-phenyl-1,3-oxazol-5-one

This protocol describes a representative Erlenmeyer-Plöchl reaction.

Materials:

  • Hippuric acid (N-benzoylglycine)

  • Benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine hippuric acid (1 equivalent), benzaldehyde (1 equivalent), anhydrous sodium acetate (1 equivalent), and acetic anhydride (3 equivalents).

  • Heat the mixture to reflux with stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add ethanol to the reaction mixture to precipitate the product and quench the excess acetic anhydride.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol and then with water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or ethyl acetate, to obtain pure (Z)-4-benzylidene-2-phenyl-1,3-oxazol-5-one as yellow crystals.

B. Key Reactions of the 1,3-Oxazol-5-one Ring

The reactivity of 1,3-oxazol-5-ones is dictated by the electrophilic nature of the carbonyl group, the acidity of the C4 proton, and the ability of the ring to open.

1. Acidity and Enolate Formation:

The protons on the C4 carbon are acidic due to the electron-withdrawing effects of the adjacent carbonyl group and the azomethine moiety. In the presence of a base, 1,3-oxazol-5-ones can be deprotonated to form a resonance-stabilized enolate. This enolate is a key intermediate in various C-C bond-forming reactions.

2. Hydrolysis:

1,3-Oxazol-5-ones can undergo hydrolysis under either acidic or basic conditions to yield the corresponding α-acylamino acid. This reaction is essentially the reverse of the cyclization step in their synthesis.

Experimental Protocol: Hydrolysis of an Azlactone

Materials:

  • 4-Benzylidene-2-phenyl-1,3-oxazol-5-one

  • Aqueous sodium hydroxide solution (e.g., 1 M) or hydrochloric acid (e.g., 1 M)

  • Ethanol (co-solvent)

Procedure (Base-catalyzed):

  • Dissolve the azlactone in a minimal amount of a co-solvent like ethanol in a round-bottom flask.

  • Add an excess of aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with hydrochloric acid to precipitate the α-acylamino acid product.

  • Collect the product by filtration, wash with cold water, and dry.

3. Reaction with Nucleophiles:

The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. This can lead to ring-opening reactions, affording a variety of functionalized acyclic products. For instance, reaction with amines yields amides, while reaction with alcohols in the presence of a catalyst can produce esters.

III. Physicochemical Properties

The physical and chemical properties of 1,3-oxazol-5-ones are crucial for their application in various fields, including drug design and materials science.

A. Physical State and Melting Point

Substituted 1,3-oxazol-5-ones are typically crystalline solids at room temperature. The melting point is influenced by the nature of the substituents on the ring. For example, 2-phenyl-1,3-oxazol-5-one has a reported melting point range of 89-92°C.

B. Solubility

The solubility of 1,3-oxazol-5-ones is dependent on the polarity of the substituents. Generally, they are soluble in common organic solvents. For instance, 2-phenyl-1,3-oxazol-5-one is soluble in most common organic solvents. Their solubility in aqueous solutions is limited but can be increased at higher or lower pH values due to the formation of the corresponding carboxylate or protonated species after ring opening.

Experimental Protocol: Determination of Solubility

Materials:

  • 1,3-Oxazol-5-one derivative

  • A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

  • Vials with screw caps

  • Analytical balance

  • Shaker or magnetic stirrer

  • UV-Vis spectrophotometer or HPLC

Procedure (Shake-Flask Method):

  • Add an excess amount of the solid 1,3-oxazol-5-one derivative to a known volume of the selected solvent in a vial.

  • Seal the vial and place it on a shaker or use a magnetic stirrer to agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. It may be necessary to filter or centrifuge the sample.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer or HPLC.

  • Calculate the solubility in units such as mg/mL or mol/L.

C. Acidity (pKa)

Experimental Protocol: Spectrophotometric Determination of pKa

Principle: This method relies on the change in the UV-Vis absorbance spectrum of the compound as a function of pH. The ionized (enolate) and non-ionized (keto) forms of the oxazolone will have different absorption spectra.

Materials:

  • 1,3-Oxazol-5-one derivative

  • A series of buffer solutions with known pH values spanning the expected pKa range.

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Prepare a stock solution of the 1,3-oxazol-5-one derivative in a suitable solvent (e.g., methanol or ethanol).

  • For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the organic solvent should be kept low and constant across all samples.

  • Measure the UV-Vis absorbance spectrum of each sample over an appropriate wavelength range.

  • Identify a wavelength where the absorbance difference between the fully protonated and deprotonated species is maximal.

  • Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by graphical analysis.

IV. Data Summary and Visualization

A. Tabulated Physicochemical Data
Property2-Phenyl-1,3-oxazol-5-one(Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5-one
Molecular Formula C₉H₇NO₂C₁₆H₁₁NO₂
Molecular Weight 161.16 g/mol 249.26 g/mol [4]
Physical State Off-white to light yellow solidYellow crystalline solid
Melting Point 89-92 °C~165-167 °C
Solubility Soluble in most common organic solvents.Soluble in many organic solvents.
pKa (Predicted) ~2.56N/A
B. Visualizations

Diagram 1: General Structure of a 1,3-Oxazol-5-one

G cluster_0 1,3-Oxazol-5-one Core C4 C C5 C C4->C5 R4a R⁴ᵃ C4->R4a R4b R⁴ᵇ C4->R4b O1 O C5->O1 O_carbonyl O C5->O_carbonyl C2 C O1->C2 N3 N C2->N3 C2->N3 R2 C2->R2 N3->C4

Caption: General structure of the 1,3-oxazol-5-one ring system.

Diagram 2: Erlenmeyer-Plöchl Synthesis Workflow

G Start N-Acylglycine + Aldehyde/Ketone Reaction Reflux Start->Reaction Reagents Acetic Anhydride + Sodium Acetate Reagents->Reaction Product 4-Substituted-1,3-oxazol-5-one Reaction->Product Purification Crystallization Product->Purification Final_Product Pure Azlactone Purification->Final_Product

Caption: Workflow for the synthesis of azlactones via the Erlenmeyer-Plöchl reaction.

V. Conclusion

1,3-Oxazol-5-ones are a cornerstone of heterocyclic chemistry, offering a rich landscape for synthetic exploration and application in drug discovery and materials science. Their physicochemical properties, particularly the acidity of the C4 proton and the reactivity of the lactone ring, are central to their utility. A thorough understanding of these properties, gained through the combination of spectroscopic analysis and quantitative experimental measurement, is essential for harnessing the full potential of this remarkable class of compounds. This guide has provided a foundational overview of these properties, using 2-phenyl-1,3-oxazol-5-one as a representative example, and has outlined key experimental protocols for their characterization.

VI. References

  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI. Available at: [Link]

  • Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. Available at: [Link]

  • 4-Benzal-2-phenyl-5-oxazolone. PubChem. Available at: [Link]

  • Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press. Available at: [Link]

Sources

Spectroscopic Data of 2,4-Disubstituted 1,3-Oxazol-5-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2,4-Disubstituted 1,3-oxazol-5-ones, commonly known as azlactones , are pivotal heterocyclic scaffolds in medicinal chemistry.[1] They serve as activated intermediates for the synthesis of


-amino acids, peptides, and peptidomimetics. Their electrophilic nature makes them susceptible to nucleophilic attack, a property that is both their synthetic utility and their stability liability.

For the application scientist, accurate spectroscopic characterization is not merely about confirmation; it is a critical quality control gate. The high ring strain and conjugation of the azlactone core result in unique spectral signatures that allow for rapid differentiation from their hydrolyzed open-chain precursors (N-acyl-


-amino acids).[1]

This guide synthesizes field-proven spectroscopic data (IR, NMR, MS) to provide a self-validating system for identifying and assessing the purity of these compounds.

Synthesis Context: The Erlenmeyer-Plöchl Protocol

To understand the spectroscopy, one must understand the origin. The standard synthesis involves the cyclodehydration of


-acylglycines.
Core Protocol
  • Reactants: Aromatic aldehyde (1.0 eq),

    
    -acylglycine (e.g., hippuric acid, 1.0 eq), fused sodium acetate (0.6 eq), and acetic anhydride (3.0 eq).
    
  • Condition: Reflux for 1–2 hours. The mixture typically solidifies upon cooling.

  • Isolation: Wash with cold water/ethanol to remove unreacted anhydride and acid.[1] Recrystallize from benzene or ethanol.[1]

ErlenmeyerSynthesis Figure 1: The Erlenmeyer-Plöchl Azlactone Synthesis Pathway Aldehyde Ar-CHO Ac2O Ac2O / NaOAc (Dehydration) Aldehyde->Ac2O Hippuric N-Benzoylglycine Hippuric->Ac2O Azlactone 4-Benzylidene-2-phenyl- 1,3-oxazol-5-one Ac2O->Azlactone Cyclization & Condensation Hydrolysis Hydrolysis Product (Open Chain) Azlactone->Hydrolysis H2O / Nucleophile

Spectroscopic Characterization

Infrared Spectroscopy (IR): The Diagnostic Fingerprint

IR is the most immediate tool for confirming cyclization. The 5-membered lactone ring possesses significant strain, shifting the carbonyl stretch to a higher frequency than typical esters.

  • The "Doublet" Phenomenon: A defining feature of azlactones is the splitting of the carbonyl band. This is often attributed to Fermi resonance between the fundamental C=O stretch and the overtone of a lower-frequency skeletal vibration.

  • Absence of OH: A pure azlactone must not show the broad O-H stretch (

    
    ) characteristic of the carboxylic acid precursor.
    
Functional GroupWavenumber (

)
Diagnostic Note
Lactone C=O 1770 – 1820 Often a doublet (e.g., 1793 & 1770).[1] Sharp and intense.
Imine C=N 1650 – 1680 Distinct from C=O.[1] Confirms the oxazole ring integrity.
Exocyclic C=C 1590 – 1610 For 4-alkylidene/arylidene derivatives.[1]
Amide N-H AbsentPresence indicates ring opening/hydrolysis.[1]

Analyst Insight: If you observe a strong band at


 but also a broad baseline hump at 

, your sample is partially hydrolyzed.[1] Recrystallize immediately.
Nuclear Magnetic Resonance (NMR)

NMR provides the skeletal confirmation. The chemical shifts of C2, C4, and C5 are the primary tracking points.

1H NMR (Proton)
  • Saturated Azlactones: The proton at C4 is the key marker. It typically appears as a singlet or doublet (if coupled to a substituent) in the 4.0 – 5.0 ppm range.

  • Unsaturated (4-Arylidene) Azlactones: The C4 proton is replaced by an exocyclic vinylic proton.[1] This proton is deshielded by the conjugated system and appears downfield, often overlapping with the aromatic region.

13C NMR (Carbon)

The carbon spectrum definitively distinguishes the lactone carbonyl from an open-chain acid carbonyl.

Carbon PositionChemical Shift (

, ppm)
Environment Description
C-5 (C=O) 165 – 170 Lactone carbonyl.[1] Less shielded than typical ketones due to oxygen adjacency.
C-2 (C=N) 160 – 165 Imine carbon.[1] Characteristic of the oxazole ring.
C-4 (Quaternary) 128 – 135 For 4-arylidene derivatives.[1] Part of the conjugated alkene system.[2][3][4][5]
Vinylic C 130 – 140 The exocyclic carbon attached to C4.

Case Study Data: 4-Benzylidene-2-phenyl-1,3-oxazol-5-one

  • 1H NMR (CDCl3):

    
     8.15 (s, 1H, vinylic =CH), 7.30–8.20 (m, 10H, Ar-H).
    
  • 13C NMR (CDCl3):

    
     167.5 (C-5), 163.2 (C-2), 133.5 (C-4), 132.0 (Vinylic-CH), 127-130 (Ar-C).[1]
    
Mass Spectrometry (MS)

Azlactones exhibit a specific fragmentation pattern useful for structural elucidation.

  • Molecular Ion (

    
    ):  Usually distinct.
    
  • Primary Fragmentation: Loss of the lactone moiety components.

    • 
       : Loss of CO.[1]
      
    • 
       : Loss of CO
      
      
      
      (characteristic of lactones).[1]
  • Nitrile Oxide Pathway: Cleavage of the 1-5 and 3-4 bonds can generate nitrile oxide fragments (

    
    ) or nitrile cations (
    
    
    
    ).[1]

Diagnostic Workflow & Logic

Use this decision tree to validate your synthesis product.

DiagnosticLogic Figure 2: Spectroscopic Validation Decision Tree Sample Synthesized Sample IR_Check Step 1: IR Spectrum Is there a band > 1770 cm-1? Sample->IR_Check OH_Check Step 2: OH Region Is there a broad stretch 2500-3300? IR_Check->OH_Check Yes Fail_Start REJECT Unreacted Material IR_Check->Fail_Start No (Only <1700) NMR_Check Step 3: 1H NMR Check C4/Vinyl Proton OH_Check->NMR_Check No (Clean baseline) Fail_Hydrolysis REJECT Hydrolyzed (Open Chain) OH_Check->Fail_Hydrolysis Yes (Acid present) Success CONFIRMED Pure Azlactone NMR_Check->Success Integral matches structure

References

  • BenchChem. (2025).[1] IR and NMR spectroscopic analysis of 5(4H)-oxazolones. Retrieved from

  • Jat, L. R., Mishra, R., & Pathak, D. (2011). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from

  • Conway, P. A., et al. (2009). A simple and efficient method for the synthesis of Erlenmeyer azlactones. Research Repository UCD.[1] Retrieved from

  • PubChem. (2025).[1] 4-Benzal-2-phenyl-5-oxazolone Compound Summary. National Library of Medicine.[1] Retrieved from

  • Tikdari, A. M., & Fozooni, S. (2003). Reaction of 4-Benzylidene-2-phenyloxazol-5(4H)-one with 3,4-Dithio-toluene. Heterocyclic Communications. Retrieved from [1]

Sources

An In-depth Technical Guide to the Reactivity of 1,3-Oxazol-5-ones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Chemistry of 1,3-Oxazol-5-ones

1,3-Oxazol-5-ones, commonly referred to as azlactones, are a fascinating and highly versatile class of five-membered heterocyclic compounds.[1] First explored in the late 19th century, their chemistry is foundational to the celebrated Erlenmeyer-Plöchl synthesis of α-amino acids.[2][3] Structurally, they are cyclic esters of α-acylamino acids.[4] This unique arrangement of atoms imparts a rich and tunable reactivity, making them invaluable intermediates in modern organic synthesis. Their significance extends from the preparation of non-natural amino acids and peptides to the construction of complex, biologically active molecules.[5][6] This guide provides an in-depth exploration of the core reactivity principles of 1,3-oxazol-5-ones, offering insights into their interactions with both nucleophiles and electrophiles for researchers, scientists, and professionals in drug development.

Core Structural Features and Electronic Landscape

The reactivity of a 1,3-oxazol-5-one is dictated by several key structural features. The ring contains two primary electrophilic centers: the highly reactive C5 carbonyl carbon of the lactone and, to a lesser extent, the C2 carbon of the imine functionality. Conversely, the C4 position possesses acidic protons, making it a pro-nucleophilic site upon deprotonation.[5] This duality of character—possessing both electrophilic and nucleophilic potential—is the cornerstone of its synthetic utility.

Furthermore, the nature of the substituents at the C2 and C4 positions dramatically influences the molecule's reactivity. An electron-withdrawing group at C2, for instance, enhances the electrophilicity of the C5 carbonyl, making it more susceptible to nucleophilic attack. Conversely, the substituent at C4 dictates the stability of the enolate formed upon deprotonation, a key step in reactions with electrophiles. Unsaturated azlactones, bearing an exocyclic double bond at C4, exhibit a conjugated system that alters the reactivity profile, often favoring conjugate addition reactions.[4]

Caption: General reactivity map of the 1,3-oxazol-5-one ring system.

PART 1: Reactivity with Nucleophiles

The most characteristic reaction of 1,3-oxazol-5-ones is their susceptibility to attack by nucleophiles at the C5 carbonyl carbon. This interaction typically leads to the opening of the lactone ring, a process that is fundamental to their use in peptide synthesis and the formation of various amino acid derivatives.[7]

Ring-Opening Reactions

The driving force for ring-opening is the relief of ring strain and the high electrophilicity of the C5 carbonyl. The reaction proceeds via a tetrahedral intermediate, which then collapses to yield an acylated amino acid derivative. The nature of the nucleophile determines the final product.

  • Hydrolysis: Reaction with water, often under mild acid or base catalysis, cleaves the lactone to yield an N-acyl-α-amino acid.[7]

  • Alcoholysis: Alcohols react, typically with acid catalysis, to form the corresponding N-acyl-α-amino acid esters.[7] This is a crucial step in the synthesis of amino acid esters for peptide coupling.

  • Aminolysis: Amines readily attack the azlactone ring to form N-acyl-α-amino acid amides.[7] This reaction is central to the Bergmann azlactone peptide synthesis, where the nucleophile is another amino acid ester, enabling peptide chain elongation.[8]

The efficiency of these ring-opening reactions can be enhanced by catalysts. For instance, Brønsted acids like camphorsulfonic acid have been shown to effectively catalyze the ring opening by both alcohols and amines.[9]

Electrophilic_Substitution_Workflow cluster_workflow Workflow: C4-Alkylation of 1,3-Oxazol-5-one start Start: 1,3-Oxazol-5-one add_base Step 1: Add Base (e.g., DBU, LDA) start->add_base enolate Intermediate: C4-Enolate Formation add_base->enolate Deprotonation add_electrophile Step 2: Add Electrophile (e.g., Alkyl Halide, R-X) enolate->add_electrophile product_oxazolone Product: C4-Alkylated Oxazolone add_electrophile->product_oxazolone SN2 Reaction hydrolysis Step 3 (Optional): Hydrolysis (H3O+) product_oxazolone->hydrolysis final_product Final Product: α,α-Disubstituted Amino Acid hydrolysis->final_product

Caption: Experimental workflow for C4-alkylation of 1,3-oxazol-5-ones.

Data Presentation: Comparative Reactivity

The following table summarizes the typical outcomes of reacting 1,3-oxazol-5-ones with various classes of reagents, highlighting the versatility of this heterocyclic core.

Reagent ClassReagent ExamplePrimary Reactive SiteTypical Product
Nucleophiles
Water (H₂O)HydrolysisC5 CarbonylN-Acyl Amino Acid
Alcohols (R'OH)MethanolC5 CarbonylN-Acyl Amino Acid Methyl Ester
Amines (R'NH₂)Glycine Ethyl EsterC5 CarbonylN-Acyl Dipeptide Ester
Carbon NucleophilesDiethyl MalonateC4 (via enolate)C4-Adduct
Electrophiles
Base + Alkyl HalideDBU, then CH₃IC4 (via enolate)C4-Methylated Oxazolone
AldehydesBenzaldehydeC4 (via enolate)4-Benzylidene-oxazolone
DisulfidesR-S-S-RC4 (via enolate)α-Disulfurated Oxazolone [10]

Experimental Protocols

Protocol 1: Nucleophilic Ring-Opening with an Amine (Amide Synthesis)

This protocol describes a general procedure for the aminolysis of a 2-phenyl-4-methyl-1,3-oxazol-5-one with benzylamine, a representative example of peptide bond formation.

Materials:

  • 2-phenyl-4-methyl-1,3-oxazol-5-one (1.0 eq)

  • Benzylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve 2-phenyl-4-methyl-1,3-oxazol-5-one in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add benzylamine dropwise to the stirred solution over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-(1-(benzylamino)-1-oxopropan-2-yl)benzamide.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic lactone carbonyl stretch (~1820 cm⁻¹) and the appearance of amide carbonyl stretches in the IR spectrum would also validate the reaction.

Protocol 2: Electrophilic C4-Alkylation

This protocol outlines the alkylation of 2-phenyl-1,3-oxazol-5-one at the C4 position with methyl iodide.

Materials:

  • 2-phenyl-1,3-oxazol-5-one (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Methyl Iodide (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add a solution of 2-phenyl-1,3-oxazol-5-one in anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add DBU to the solution and stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add methyl iodide dropwise to the reaction mixture.

  • Maintain stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain 4,4-dimethyl-2-phenyl-1,3-oxazol-5-one (after a second alkylation) or the mono-methylated product depending on stoichiometry and conditions.

Self-Validation: Successful alkylation can be confirmed by NMR spectroscopy, observing the appearance of new signals corresponding to the methyl group protons and the loss of the C4 proton signal. Mass spectrometry will show the expected increase in molecular weight.

Conclusion

The dual reactivity of 1,3-oxazol-5-ones as both electrophiles (at C5) and nucleophiles (at C4) renders them exceptionally powerful building blocks in organic synthesis. [5]Their ability to undergo controlled ring-opening with a vast array of nucleophiles provides a direct route to modified amino acids and peptides. Simultaneously, the acidity of the C4 proton allows for the introduction of diverse substituents via enolate chemistry, enabling the creation of sterically hindered and structurally unique amino acids. A thorough understanding of these fundamental reactivity patterns, as outlined in this guide, is essential for leveraging the full synthetic potential of this remarkable heterocyclic system in drug discovery and materials science.

References

  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. (n.d.). American Journal of Chemistry.
  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antip
  • Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents.
  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). PNAS.
  • Azlactone rings: uniting tradition and innovation in synthesis. (n.d.). Organic Chemistry Frontiers.
  • Reactivity of Oxazolone Derivative towards Nitrogen and Carbon Nucleophilic Reagents: Applications to the Synthesis of New Heterocycles. (2013). International Journal of Modern Organic Chemistry.
  • Oxazol-5-(4H)-Ones. Part 1. Synthesis and Reactivity as 1,3-dipoles. (2025).
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
  • 5(4 H )-oxazolones: Synthesis and biological activities. (2020).
  • a review on oxazolone, it's method of synthesis and biological activity. (2015).
  • Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemiz
  • Synthesis of amino acid by Erlenmeyer Azlactone Synthesis. (2020). YouTube.
  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). Wikipedia.
  • 2-Phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H). (n.d.). Acta Crystallographica Section E.
  • Broensted Acid Catalyzed Azlactone Ring Opening by Nucleophiles. (2025). Request PDF.
  • A Novel Synthesis of 4-Acetoxyl 5(4H)-Oxazolones by Direct α-Oxidation of N-Benzoyl Amino-Acid Using Hypervalent Iodine. (2017). PubMed Central.
  • S–S-Linked Peptide Synthesis via Disulfur
  • Erlenmeyer-Plochl Azloactone Synthesis. (n.d.). Cambridge University Press.
  • Bergmann Azlactone Peptide Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents.
  • Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Erlenmeyer Azlactone Synthesis with Aliphatic Aldehydes under Solvent-Free Microwave Conditions. (2025). Request PDF.
  • Azlactone formation in the isoxazolium salt method of peptide synthesis. (1969). The Journal of Organic Chemistry.
  • Transformations of the azlactone moiety via the ring-opening by various nucleophiles. (n.d.).

Sources

The Solubility of 1,3-Oxazol-5-one Scaffolds in Common Organic Solvents: A Physicochemical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The 1,3-oxazol-5-one core, also known as an azlactone, is a pivotal heterocyclic motif in medicinal chemistry and synthetic organic chemistry, serving as a building block for peptides, complex natural products, and various pharmacologically active agents.[1][2] The efficiency of synthetic transformations, purification, and formulation of these compounds is critically dependent on their solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of 1,3-oxazol-5-ones in common organic solvents, grounded in fundamental physicochemical principles. We explore the structural features governing solubility, present qualitative and quantitative data from the literature, and provide a detailed, field-proven protocol for experimentally determining the solubility of novel derivatives.

Introduction to 1,3-Oxazol-5-ones

1,3-Oxazol-5-ones are five-membered heterocyclic compounds featuring an oxygen atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 5.[1] This structural class is of significant interest due to its versatile reactivity and presence in numerous biologically active molecules.[3][4] Often referred to as azlactones, particularly when substituted at the 4-position with a benzylidene group, they are key intermediates in the Erlenmeyer–Plöchl synthesis of amino acids. Their utility extends to multicomponent reactions like the Ugi reaction, where they serve as precursors for generating diverse molecular libraries for drug discovery.[5][6]

Understanding the solubility of this scaffold is a non-trivial challenge for researchers. It dictates the choice of reaction media, influences reaction kinetics, and is paramount for developing effective purification strategies (e.g., recrystallization, chromatography) and formulation protocols for biological screening. This guide aims to demystify the solubility behavior of 1,3-oxazol-5-ones by linking their molecular structure to their interactions with various organic solvents.

Physicochemical Principles of Solubility

The solubility of a compound is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 1,3-oxazol-5-ones, the key structural features dictating these interactions are the lactone moiety, the imine functionality, and the potential for substitution at the C2 and C4 positions.

Key Intermolecular Forces at Play:

  • Dipole-Dipole Interactions: The presence of multiple heteroatoms (two oxygens, one nitrogen) and a carbonyl group induces a significant molecular dipole. This makes the 1,3-oxazol-5-one core inherently polar. Consequently, it will interact favorably with polar solvents.

  • Hydrogen Bonding: The 1,3-oxazol-5-one ring itself does not possess a hydrogen bond donor. However, the nitrogen and oxygen atoms, particularly the carbonyl oxygen, are effective hydrogen bond acceptors. This allows them to interact strongly with protic solvents (e.g., alcohols) and other solvents with hydrogen bond donor capabilities.

  • Van der Waals Forces: Substituents at the C2 and C4 positions, especially if they are large and nonpolar (e.g., phenyl or alkyl groups), will contribute to London dispersion forces. These forces are the primary mode of interaction with nonpolar solvents.

The principle of "like dissolves like" is a useful starting point. The polar nature of the oxazolone core suggests better solubility in polar solvents. However, strong solute-solute interactions, such as π-stacking from aromatic substituents and dipole-dipole stacking of the planar heterocyclic core, can lead to high lattice energy in the solid state, making the compound less soluble than expected, even in some polar solvents. This is analogous to the behavior of other planar, polar molecules with strong self-association capabilities.[7]

Caption: Intermolecular forces governing 1,3-oxazol-5-one solubility.

Solubility Profile in Common Organic Solvents

Direct, quantitative solubility data for the parent 1,3-oxazol-5-one is scarce in the literature. However, by synthesizing information from synthetic procedures and formulation reports, we can construct a reliable qualitative and semi-quantitative profile.

Qualitative Solubility Observations
  • Polar Protic Solvents (e.g., Ethanol, Methanol): Many synthetic procedures for 1,3-oxazol-5-one derivatives report recrystallization from ethanol.[3] This indicates moderate to good solubility at elevated temperatures and lower solubility at room temperature, a characteristic that is ideal for purification. Polar protic solvents are generally effective due to their ability to engage in both hydrogen bonding and dipole-dipole interactions.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Dichloromethane):

    • DMF (Dimethylformamide): Often used as a solvent for Ugi reactions, which can involve azlactone intermediates, suggesting good solubility for the reactants.[6]

    • DMSO (Dimethyl Sulfoxide): A highly polar aprotic solvent capable of dissolving a wide range of compounds. A solubility of at least 250 mg/mL has been reported for one oxazolone derivative in pure DMSO.[8]

    • Dichloromethane (DCM): While considered somewhat polar, its ability to dissolve oxazolones can be highly dependent on the substituents. Its primary interaction is through dipole-dipole forces, as it lacks hydrogen bonding capabilities.[7] Some azlactone formation reactions have been studied in dichloromethane, implying solubility of the precursors and products.[9]

    • Acetic Acid / Acetic Anhydride: These are common reagents and solvents in the synthesis of azlactones, indicating the products are soluble in these media.[3]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the 1,3-oxazol-5-one core, solubility in nonpolar solvents is generally very limited.[10] These solvents are often used as anti-solvents or for washing during purification to remove nonpolar impurities.

Quantitative and Semi-Quantitative Solubility Data

The following table summarizes available data points. It is important to note that these values are for specific derivatives and should be used as a guide rather than absolute measures for all compounds in this class.

CompoundSolvent SystemTemperatureSolubilityReference
4-Ethoxymethylene-2-phenyloxazoloneDMSONot Specified250 mg/mL (1150.91 mM)[8]
4-Ethoxymethylene-2-phenyloxazolone10% DMSO + 90% SalineNot Specified≥ 2.5 mg/mL (11.51 mM)[8]
Oxazolone (unspecified)10% DMSO + 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL (11.51 mM)[11][12]

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

To ensure trustworthiness and reproducibility, a standardized protocol is essential for determining the solubility of new 1,3-oxazol-5-one derivatives. The isothermal shake-flask method is a gold-standard technique.

Objective: To determine the equilibrium solubility of a 1,3-oxazol-5-one compound in a specific organic solvent at a controlled temperature.

Materials:

  • Test compound (1,3-oxazol-5-one derivative)

  • Selected organic solvent (e.g., HPLC-grade ethanol)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

  • Preparation: Add an excess amount of the solid test compound to a scintillation vial. "Excess" means enough solid remains undissolved at the end of the experiment.

  • Solvent Addition: Add a known volume of the pre-equilibrated solvent (e.g., 5.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it in the temperature-controlled orbital shaker (e.g., 25 °C). Shake at a constant speed (e.g., 150 rpm) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, let the vial stand in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to remove any undissolved micro-particles.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration. A calibration curve prepared with known concentrations of the compound is required.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Solubility_Protocol start Start step1 1. Add excess solid to vial start->step1 step2 2. Add known volume of solvent step1->step2 step3 3. Equilibrate on shaker (24-48h at constant T) step2->step3 step4 4. Settle solids (≥2h at constant T) step3->step4 step5 5. Withdraw supernatant & filter (0.22µm) step4->step5 step6 6. Dilute sample step5->step6 step7 7. Quantify concentration (e.g., HPLC-UV) step6->step7 end End: Calculate Solubility step7->end

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of 1,3-oxazol-5-ones is a complex interplay of their inherent polarity, hydrogen bond accepting capability, and the influence of substituents at the C2 and C4 positions. A qualitative understanding suggests good solubility in polar protic and aprotic solvents, with limited solubility in nonpolar media. While comprehensive quantitative data is lacking in the public domain, this guide provides the fundamental principles and a robust experimental protocol to empower researchers in drug discovery and development to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this important class of heterocyclic compounds.

References

  • Solubility of Things. Oxazole.
  • InvivoChem. Oxazolone | Apoptosis | 15646-46-5.
  • MedchemExpress.com. Oxazolone | Colitis Inducer.
  • ResearchGate. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)
  • MDPI. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)
  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 719-733.
  • Chemical Methodologies. Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.
  • PubChem. Oxazolone | C12H11NO3 | CID 1712094.
  • Der Pharma Chemica.
  • MDPI.
  • PubChem. (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one.
  • PMC.
  • ResearchGate. 4-(4-substituted benzylidene)-2-methyloxazol-5-one.
  • Organic Chemistry Portal. Ugi Reaction.
  • ResearchGate.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022).
  • Wikipedia. Ugi reaction.
  • TargetMol. Oxazolone.
  • Sciencemadness Wiki. Dichloromethane.
  • Further Components Carboxylic Acid and Amine (Ugi Reaction). (2004). Multicomponent Reactions, 417-458.
  • Smolecule. (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one.
  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). Proceedings of the National Academy of Sciences, 121(2), e2313697121.
  • Wikipedia. Dichloromethane.
  • ResearchGate. Proposed reaction mechanism for obtaining ethyl 1,3-oxazol-5-yl....
  • Chemistry Stack Exchange.
  • University of Illinois Urbana-Champaign.
  • Reddit. Solubility in Dichloromethane : r/chemhelp.
  • PubChem. (Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one | C12H11NO3 | CID - PubChem.
  • PubChem. 4-Benzal-2-phenyl-5-oxazolone | C16H11NO2 | CID 136663.
  • American Chemical Society. Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer.
  • Wikipedia. Oxazole.

Sources

Fundamental Reaction Mechanisms of 1,3-Oxazol-5-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Oxazol-5-ones (commonly known as azlactones ) represent a privileged scaffold in heterocyclic chemistry, serving as versatile "chemical chameleons" in drug discovery and material science. Their utility stems from a unique electronic structure that allows them to function simultaneously as electrophiles, nucleophiles, and 1,3-dipoles.

This guide dissects the core mechanistic pathways of azlactones, moving beyond basic textbook definitions to explore the kinetic and thermodynamic drivers of their reactivity. We focus on three critical pillars: the Erlenmeyer-Plöchl cyclization (formation), nucleophilic ring-opening (derivatization), and Dynamic Kinetic Resolution (DKR) (asymmetric synthesis).

Structural Fundamentals & Electronic Properties

The reactivity of the 1,3-oxazol-5-one ring is dictated by three specific sites, each governing a distinct class of reactions. Understanding this "Reactivity Triad" is essential for predicting side reactions and optimizing yield.

The Reactivity Triad
  • C-5 (Carbonyl Carbon): The most electrophilic site. It is highly susceptible to attack by hard nucleophiles (amines, alkoxides), leading to ring opening. The strain of the five-membered ring enhances this electrophilicity compared to acyclic esters.

  • C-4 (Alpha Carbon): The "soft" center. In saturated azlactones, the proton at C-4 is highly acidic (

    
    ) due to resonance stabilization of the resulting enolate by the carbonyl and the imine bond. This allows for rapid racemization—a feature exploited in DKR.
    
  • C-2 (Imine Carbon): A secondary electrophilic site, but also the locus for substituent effects that modulate the stability of the ring. Electron-withdrawing groups at C-2 increase the electrophilicity at C-5.

Visualization: The Azlactone Reactivity Map

AzlactoneReactivity Azlactone 1,3-Oxazol-5-one (Core Scaffold) C5 C-5 Position (Hard Electrophile) Azlactone->C5 C4 C-4 Position (Soft Nucleophile/Acidic) Azlactone->C4 C2 C-2 Position (Stability Modulator) Azlactone->C2 RingOpen Ring Opening (Aminolysis/Hydrolysis) C5->RingOpen Nucleophilic Attack Racemization Racemization/DKR (via Enol/Enolate) C4->Racemization Deprotonation Cycloadd Cycloaddition (Münchnones) C2->Cycloadd Mesoionic Formation

Figure 1: Mechanistic map illustrating the three primary reactivity centers of the azlactone scaffold.

Formation Mechanism: Erlenmeyer-Plöchl Synthesis

The Erlenmeyer-Plöchl azlactone synthesis remains the gold standard for generating unsaturated azlactones from


-acylglycines and aromatic aldehydes.
Mechanistic Deep Dive

The reaction proceeds via a cyclodehydration-condensation sequence. Crucially, the order of events is often debated, but kinetic evidence supports cyclization prior to condensation for


-acylglycines.
  • Activation: The carboxylic acid of the

    
    -acylglycine reacts with acetic anhydride to form a mixed anhydride.
    
  • Cyclization: The amide oxygen attacks the mixed anhydride carbonyl, displacing acetate and closing the ring to form the saturated azlactone.

  • Deprotonation: The weak base (sodium acetate) deprotonates C-4, generating a resonance-stabilized enolate.

  • Condensation: The enolate attacks the aromatic aldehyde (Perkin-type condensation).

  • Elimination: Acylation of the resulting hydroxyl group followed by elimination yields the thermodynamic

    
    -isomer (due to steric minimization between the phenyl ring and the carbonyl).
    
Experimental Protocol: Synthesis of (Z)-4-Benzylidene-2-phenyl-5-oxazolone

Objective: Synthesis of a standard azlactone reference standard.

Reagents:

  • Hippuric acid (

    
    -benzoylglycine): 10.0 g (55.8 mmol)
    
  • Benzaldehyde: 5.9 g (55.8 mmol)

  • Sodium acetate (anhydrous): 4.6 g (56 mmol)

  • Acetic anhydride: 15 mL (excess)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine hippuric acid, benzaldehyde, sodium acetate, and acetic anhydride.

  • Reaction: Heat the mixture on a hot plate to 110°C. The solid mixture will liquefy and turn yellow/orange. Maintain gentle reflux for 2 hours.

    • Validation: The solution should turn deep yellow. If it remains colorless, check the quality of the acetic anhydride (hydrolysis prevents cyclization).

  • Quench: Cool the mixture to ~60°C and slowly add 20 mL of cold ethanol. This destroys excess anhydride and prevents the product from solidifying into a hard mass.

  • Isolation: Allow to stand at 0°C (ice bath) for 1 hour. The product crystallizes as bright yellow needles.

  • Purification: Filter the crystals and wash with 2 x 20 mL boiling water (to remove sodium acetate and unreacted hippuric acid) followed by 10 mL cold ethanol.

  • Drying: Dry in a vacuum oven at 40°C.

    • Expected Yield: 65-75%.

    • Characterization: Melting point 165-167°C. IR (ATR): 1790 cm⁻¹ (C=O stretch).

Nucleophilic Ring Opening & "Click" Reactivity

The strain inherent in the 5-membered lactone ring makes azlactones excellent acylating agents. This is the fundamental mechanism behind their use in peptide synthesis and polymer chemistry.

Mechanism: Addition-Elimination

The reaction follows a standard


 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).
  • Attack: The nucleophile (amine, alcohol, thiol) attacks the C-5 carbonyl.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

  • Collapse: The ring opens, breaking the C5-O1 bond. The negative charge is stabilized by the amide nitrogen.

  • Proton Transfer: Rapid proton transfer yields the final acyclic product (

    
    -acyl amino acid derivative).
    

Key Insight: The rate of aminolysis is significantly faster than hydrolysis. This allows for chemoselective modification of azlactones in aqueous media, a property utilized in bioconjugation.

Dynamic Kinetic Resolution (DKR)[1]

DKR is arguably the most sophisticated application of azlactones, allowing the conversion of a racemic starting material into a single enantiomer of an amino acid derivative with 100% theoretical yield.

The DKR Engine

The success of DKR relies on two coupled rates:

  • 
     (Racemization Rate):  The rate at which the 
    
    
    
    - and
    
    
    -azlactone interconvert via the achiral enol intermediate. This must be fast.
  • 
     (Ring Opening Rate):  The rate at which the catalyst (enzyme or chiral organocatalyst) opens one specific enantiomer.
    

Condition for Success:


.
If racemization is faster than the ring-opening reaction, the starting material constantly re-equilibrates, replenishing the reactive enantiomer as it is consumed.
Visualization: The DKR Cycle

DKR_Mechanism S_Azlactone (S)-Azlactone (Racemic Mix) Enol Achiral Enol/Enolate (Intermediate) S_Azlactone->Enol Fast (-H+) R_Azlactone (R)-Azlactone (Racemic Mix) R_Azlactone->Enol Fast (-H+) Complex Catalyst-Substrate Complex R_Azlactone->Complex Selective Binding Product Chiral Amino Acid Ester/Amide Complex->Product Nucleophilic Attack (Rate Limiting Step)

Figure 2: The Dynamic Kinetic Resolution cycle. Rapid racemization via the enol feeds the selective catalytic step.

Protocol: Organocatalytic DKR Alcoholysis

Based on recent methodologies using chiral Brønsted acids (e.g., BINOL-phosphoric acids).

Objective: Synthesis of an enantioenriched amino ester.

  • Substrate: 2-Phenyl-4-benzyl-oxazol-5-one (racemic).

  • Catalyst: Chiral Phosphoric Acid (5 mol%).

  • Nucleophile: Allyl alcohol (1.2 equiv).

  • Solvent: Toluene (anhydrous).

  • Procedure:

    • Dissolve the azlactone and catalyst in toluene at -20°C.

    • Add allyl alcohol.

    • Monitor via HPLC.[1] The reaction exploits the acidity of the C-4 proton to ensure

      
       is sufficient without added base.
      
    • Self-Validation: The disappearance of the azlactone carbonyl peak (1820 cm⁻¹) and appearance of the ester carbonyl (1740 cm⁻¹) in IR confirms conversion.

Cycloaddition: The Mesoionic Pathway

Azlactones can be converted into münchnones (mesoionic 1,3-oxazolium-5-olates) by


-alkylation followed by deprotonation. These species are potent 1,3-dipoles.
  • Mechanism: 1,3-Dipolar Cycloaddition with alkynes.[2]

  • Product: Pyrroles (after extrusion of

    
    ).
    
  • Significance: This provides a modular route to highly substituted pyrrole rings, which are difficult to access via classical Paal-Knorr synthesis.

References

  • Erlenmeyer-Plöchl Synthesis: Plöchl, J. (1884).[3][4][5] Ber. Dtsch. Chem. Ges., 17, 1616. Link

  • Azlactone Review: Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). The diverse chemistry of oxazol-5-ones. Chemical Society Reviews, 36(9), 1432-1440. Link

  • Dynamic Kinetic Resolution: Berkessel, A., et al. (2006). Dynamic Kinetic Resolution of Azlactones by Urea-Catalyzed Alcoholysis. Angewandte Chemie Int.[1] Ed., 45(39), 6567-6570. Link

  • Münchnone Chemistry: Gribble, G. W. (2002). Mesoionic Oxazoles. The Chemistry of Heterocyclic Compounds, Vol 60. Link

  • Recent DKR Advances: The reaction mechanism and catalytic cycles for DKR of azlactones using bifunctional organocatalysts. ACS Catalysis (2021). Link

Sources

Methodological & Application

Application Note: 1,3-Oxazol-5-one (Azlactone) in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,3-Oxazol-5-one (Azlactone) as a Building Block in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Research Scientists, Process Chemists, and Medicinal Chemists.

Abstract

The 1,3-oxazol-5-one scaffold (commonly referred to as "azlactone") represents a privileged heterocyclic building block in organic synthesis. Functioning as a cyclic anhydride of


-acyl-

-amino acids, this moiety possesses a unique amphoteric reactivity profile: it serves as an activated electrophile for nucleophilic attack and a pronucleophile at the C-4 position. This guide details the robust synthesis of azlactones via the Erlenmeyer-Plöchl protocol, their utility in "atom-economic" peptide coupling without external activators, and their application in generating non-natural amino acids.

Core Reactivity & Mechanistic Insight

The utility of 1,3-oxazol-5-one stems from its high energy state relative to the open-chain


-acyl amino acid. It effectively "stores" the activation energy required for amide bond formation, eliminating the need for downstream coupling reagents (e.g., EDC, HATU).
The Reactivity Manifold

The scaffold exhibits three distinct modes of reactivity:

  • Nucleophilic Ring Opening (C-5 attack): Amines and alcohols open the ring to form amides and esters, respectively.

  • C-4 Functionalization (Electrophilic attack): The C-4 proton is highly acidic (

    
    ), allowing formation of quaternary centers or condensation with aldehydes (Erlenmeyer synthesis).
    
  • Cycloaddition (1,3-Dipole formation): Under specific conditions, the ring acts as a masked 1,3-dipole (Münchnone equivalent) for heterocyclic synthesis.[1]

Visualization: The Azlactone Reactivity Hub

AzlactoneReactivity Azlactone 1,3-Oxazol-5-one (Azlactone) NuAttack Nucleophilic Attack (Ring Opening) Azlactone->NuAttack + R-NH2 / R-OH C4Func C-4 Functionalization (Deprotonation) Azlactone->C4Func + Base / R-CHO Cyclo Cycloaddition (Münchnone) Azlactone->Cyclo + Dipolarophile Peptides Peptides/Amides (No Coupling Reagents) NuAttack->Peptides DehydroAA Dehydroamino Acids (via Aldehydes) C4Func->DehydroAA Heterocycles Pyrroles/Imidazoles Cyclo->Heterocycles

Figure 1: The divergent reactivity pathways of the 1,3-oxazol-5-one scaffold, highlighting its role as a precursor to peptides, non-natural amino acids, and heterocycles.[2]

Protocol A: The Erlenmeyer-Plöchl Azlactone Synthesis

This protocol describes the classic synthesis of 4-benzylidene-2-phenyl-5-oxazolone. This is the foundational method for generating


-unsaturated amino acid precursors.
Materials
  • Hippuric acid (

    
    -benzoylglycine):  1.0 equiv.
    
  • Benzaldehyde: 1.0 equiv.

  • Acetic Anhydride: 3.0 equiv (Solvent and dehydrating agent).

  • Sodium Acetate (Anhydrous): 0.6 equiv (Base catalyst).

  • Ethanol: For recrystallization.

Step-by-Step Methodology
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a drying tube (calcium chloride), combine hippuric acid (0.25 mol), benzaldehyde (0.25 mol), anhydrous sodium acetate (0.15 mol), and acetic anhydride (0.75 mol).

    • Critical Note: The sodium acetate must be fused (anhydrous). Moisture will hydrolyze the acetic anhydride and quench the reaction.

  • Reaction: Heat the mixture on a steam bath or oil bath at 100–110 °C. The mixture will liquefy. Continue heating for 2 hours.

    • Observation: The solution typically turns yellow to orange, indicating conjugation.

  • Precipitation: Cool the flask slowly to room temperature. Add 50 mL of cold ethanol slowly to destroy excess acetic anhydride (caution: exothermic) and promote crystallization.

  • Isolation: Allow the mixture to stand at 0–5 °C overnight. Filter the solid precipitate using a Büchner funnel.

  • Purification: Wash the cake with two 25 mL portions of ice-cold ethanol and then with boiling water (to remove residual sodium acetate and unreacted hippuric acid).

  • Drying: Dry the yellow crystals in a vacuum oven at 40 °C.

    • Yield Expectations: 60–75%.

    • Melting Point: 165–166 °C.

Mechanistic Pathway (Erlenmeyer)

The reaction proceeds via cyclodehydration of hippuric acid to the 2-phenyl-5-oxazolone intermediate, followed by a Perkin-type condensation with benzaldehyde.

ErlenmeyerMechanism Hippuric Hippuric Acid Cyclization Cyclodehydration (- H2O) Hippuric->Cyclization Ac2O / NaOAc OxazoloneInt 2-Phenyl-5-oxazolone (Active Methylene) Cyclization->OxazoloneInt Condensation Perkin Condensation (+ PhCHO, - H2O) OxazoloneInt->Condensation Product 4-Benzylidene-2-phenyl -5-oxazolone Condensation->Product

Figure 2: Stepwise mechanism of the Erlenmeyer-Plöchl synthesis.

Protocol B: Nucleophilic Ring Opening (Peptide Synthesis)

Azlactones react with amino esters to form dipeptides without the need for EDC/NHS activation. This reaction is driven by the relief of ring strain and the formation of a stable amide bond.

Application Context

Ideal for coupling sterically hindered amino acids or generating


-dehydropeptides.
Methodology
  • Reagents: Suspend the azlactone (1.0 equiv) in dry dichloromethane (DCM) or tetrahydrofuran (THF).

  • Nucleophile Addition: Add the amino acid ester hydrochloride (1.1 equiv) and Triethylamine (1.1 equiv) to liberate the free amine in situ.

    • Note: If using a free amine, base is not required.

  • Reaction: Stir at room temperature for 2–6 hours. The azlactone solid usually dissolves as it reacts, followed by the precipitation of the peptide product (solvent dependent).

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove unreacted amine).

    • Wash with saturated

      
       (to remove any hydrolyzed azlactone/acid).
      
    • Dry over

      
       and concentrate.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Wet Sodium AcetateFuse NaOAc in a crucible before use to ensure it is anhydrous.
Gummy Product Incomplete hydrolysis of Ac2OEnsure the ethanol quench step is performed slowly and allowed to stand at low temperature.
Racemization High temperature / Strong BaseAzlactones racemize easily via the enol form. Perform ring-opening (Protocol B) at

if stereochemistry is critical.
Ring Opening Failure Steric HindranceIf the C-4 position is bulky, switch solvent to hot acetonitrile or use a Lewis acid catalyst (e.g.,

).

References

  • Classic Protocol (Erlenmeyer): Gillespie, H. B.; Snyder, H. R. "dl-beta-Phenylalanine".[3] Organic Syntheses, Coll.[3] Vol. 2, p. 489 (1943).[3]

  • Azlactone Review: Fisk, G. C. "The Chemistry of Azlactones". Organic Reactions, 1946, Vol 3.
  • Recent Application (Dehydroamino acids): VandenBerg, G. E. et al. "2-Phenyl-2-oxazolone". Organic Syntheses, Coll.[3] Vol. 5, p. 946 (1973).[3]

  • Stereoselective Synthesis: K. Goodman, M. et al. "Enantiocontrolled Synthesis of alpha-Methyl Amino Acids".[4] Organic Letters, 2005, 7, 255-258.[4]

Sources

application of 1,3-oxazol-5-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1,3-Oxazol-5-one (Azlactone) Scaffolds in Medicinal Chemistry

Part 1: Executive Summary & Reactivity Profile[1]

The 1,3-oxazol-5-one ring system, commonly known as an azlactone , serves as a privileged "chameleon" scaffold in medicinal chemistry. Historically viewed merely as a transient intermediate in the Erlenmeyer-Plöchl amino acid synthesis , modern drug discovery utilizes this moiety for its dual capability:

  • As a Divergent Synthon: A high-energy electrophilic hub for generating

    
    -amino acids, peptides, imidazolinones, and peptidomimetics.
    
  • As a Pharmacophore: A bioactive core exhibiting tyrosinase inhibition, COX-2 inhibition, and antimicrobial properties.

The Reactivity Triad: The medicinal utility of the 4-arylidene-1,3-oxazol-5(4H)-one arises from three reactive sites:

  • C-5 Carbon (Carbonyl): Highly susceptible to nucleophilic attack (ring opening).

  • C-2 Position: Dictated by the acyl group of the starting amino acid; allows for side-chain diversity.

  • C-4 Exocyclic Double Bond: Michael acceptor reactivity for annulation reactions and reduction.

Part 2: The Central Hub (Visualizing Divergency)

The following pathway illustrates how a single azlactone intermediate unlocks four distinct chemical spaces relevant to drug design.

Azlactone_Hub Start N-Acyl Glycine (Hippuric Acid) Azlactone 4-Arylidene-1,3-oxazol-5-one (The Azlactone Hub) Start->Azlactone Erlenmeyer-Plöchl (Ac2O, NaOAc, Ar-CHO) AminoAcid α-Amino Acids (Hydrolysis + Reduction) Azlactone->AminoAcid 1. NaOH/H2O 2. Na-Hg or H2/Pd Peptide Dehydropeptides (Aminolysis) Azlactone->Peptide R-NH2 (Ring Opening) Imidazolone Imidazolinones (Reaction with Amines) Azlactone->Imidazolone R-NH2 + Heat (Recyclization) Heterocycle Triazines/Oxadiazoles (Hydrazine/Thiosemicarbazide) Azlactone->Heterocycle Hydrazine Derivatives

Figure 1: The Azlactone Divergency Map. The central red node represents the high-energy intermediate generated via the Erlenmeyer-Plöchl protocol.

Part 3: Detailed Experimental Protocols

Protocol A: High-Throughput Synthesis of 4-Arylidene-1,3-oxazol-5-ones

Objective: To generate a library of azlactones for SAR (Structure-Activity Relationship) screening or as intermediates.

Mechanism: Perkin condensation followed by cyclodehydration.

Reagents:

  • N-Acylglycine (e.g., Hippuric acid) (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)[1]

  • Acetic Anhydride (3.0 equiv)[1]

  • Anhydrous Sodium Acetate (1.0 equiv)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, combine Hippuric acid (10 mmol), the selected aromatic aldehyde (10 mmol), and anhydrous sodium acetate (10 mmol).

  • Solvent Addition: Add acetic anhydride (30 mmol). Note: Acetic anhydride serves as both reagent and solvent.

  • Reaction: Heat the mixture on a steam bath or oil bath at 100–110°C for 2 hours.

    • Observation: The mixture will initially liquefy and then turn deep yellow/orange as the conjugated product forms.

  • Quenching: Cool the flask to room temperature. Add 20 mL of cold ethanol slowly to decompose excess anhydride.

  • Crystallization: Allow the mixture to stand at 0–4°C overnight. The azlactone will precipitate as yellow needles or prisms.

  • Purification: Filter the solid, wash with cold ethanol (2 x 10 mL) and boiling water (2 x 10 mL) to remove unreacted acid/salts. Recrystallize from benzene or ethyl acetate/hexane if necessary.

Green Chemistry Alternative (Catalytic): Replace NaOAc/Ac2O with Choline Hydroxide (ChOH) in aqueous media for a solvent-free approach if environmental impact is a constraint.

Protocol B: Transformation to Bioactive Imidazolinones

Objective: Conversion of the oxazolone core into an imidazolinone scaffold (common in CNS-active drugs) via nucleophilic recycling.

Methodology:

  • Dissolve the isolated 4-arylidene-1,3-oxazol-5-one (5 mmol) in dry pyridine (10 mL).

  • Add the primary amine (e.g., aniline, benzylamine) (5 mmol).

  • Reflux for 6–8 hours.

  • Mechanism Check: The amine attacks the C-5 carbonyl (ring opening to amide), followed by dehydration and recyclization to the imidazolone.

  • Pour into crushed ice/HCl mixture. Filter the precipitate and recrystallize from ethanol.

Part 4: Medicinal Chemistry Applications & Data

Bioactivity of the Azlactone Core

While often intermediates, specific 4-arylidene-5-oxazolones exhibit potent biological activity.

Table 1: Bioactivity Profile of Substituted Azlactones

Target ClassSubstituent (C-2)Substituent (C-4 Arylidene)Activity MetricMechanism
Antibacterial Phenyl2-NO2-PhenylMIC: 12.5 µg/mL (S. aureus)Cell wall synthesis interference
Anticancer Methyl3-IndolylIC50: 1.05 µg/mL (Leukemia)NF-κB signaling blockade
Enzyme Inhibitor Phenyl4-CinnamoylKi: 50 nMTyrosinase inhibition (Competitive)
Anti-inflammatory Phenyl3,4-DimethoxyphenylIC50: 0.8 µMCOX-2 inhibition
The "Masked" Amino Acid Strategy

In peptide drug design, azlactones are used to introduce


-disubstituted amino acids  (e.g., 

-methylphenylalanine) to increase proteolytic stability.
  • Workflow:

    • Synthesize unsaturated azlactone.[2][3][4][5]

    • Perform Michael addition (e.g., Grignard reagent or thiol) to the exocyclic double bond.

    • Hydrolyze to release the sterically hindered amino acid.

Part 5: Mechanistic Pathway (DOT Diagram)

The following diagram details the mechanism of the Erlenmeyer synthesis, highlighting the critical cyclization step that forms the oxazolone ring.

Erlenmeyer_Mechanism Step1 N-Acylglycine + Ac2O Inter1 Mixed Anhydride Intermediate Step1->Inter1 Acetylation Azlactone_Sat Saturated Azlactone (Active Methylene) Inter1->Azlactone_Sat Cyclodehydration (-AcOH) Cyclic 5-Acetoxy-oxazole (Transient) Aldol Aldol-type Addition (+ Ar-CHO) Azlactone_Sat->Aldol Base (NaOAc) Elimination Elimination of Acetate Aldol->Elimination -H2O Final 4-Arylidene-1,3-oxazol-5-one (Thermodynamic Product) Elimination->Final Conjugation Stabilization

Figure 2: Mechanistic cascade of the Erlenmeyer-Plöchl synthesis. The formation of the saturated azlactone generates an acidic methylene group capable of condensing with aldehydes.[2]

Part 6: References

  • Erlenmeyer-Plöchl Azlactone Synthesis Mechanism. Organic Chemistry Portal.Link

  • Medicinal Applications of 1,3-Oxazole Derivatives. Der Pharma Chemica, 2016, 8(13):269-286. Link

  • Reactivity of Oxazolone Derivative towards Nucleophilic Reagents. Int. J. Modern Org. Chem., 2013, 2(1): 11-25.[6] Link

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 2019. Link

  • A Simple and Efficient Method for the Synthesis of Erlenmeyer Azlactones. UCD Research Repository. Link

  • Synthesis and Antimicrobial Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 2020. Link

Sources

Synthesis of Fluorescent Probes from 1,3-Oxazol-5-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 1,3-Oxazol-5-one Scaffold

The 1,3-oxazol-5-one, also known as an azlactone, is a versatile five-membered heterocyclic compound that has garnered significant attention in the development of fluorescent probes.[1] Its inherent structural features, particularly the reactive C-4 position, make it an ideal starting point for synthesizing a diverse array of fluorescent molecules with tunable photophysical properties.[1] These oxazolone-based fluorophores are increasingly utilized in various scientific disciplines, including bioimaging, environmental sensing, and materials science, owing to their potential for high fluorescence quantum yields, large Stokes shifts, and sensitivity to their microenvironment.[2][3]

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of biological processes, the detection of analytes, and the characterization of materials.[4][5][6] The design of a fluorescent probe typically involves three key components: a fluorophore (the light-emitting unit), a recognition element (for specific targeting), and a linker.[4] The 1,3-oxazol-5-one core can be readily modified to incorporate these elements, leading to the creation of highly specific and sensitive probes.

This guide provides a comprehensive overview of the synthesis of fluorescent probes derived from 1,3-oxazol-5-ones. It is intended for researchers, scientists, and drug development professionals, offering detailed application notes and protocols to facilitate the design and synthesis of novel fluorescent tools.

The Chemistry of 1,3-Oxazol-5-one: A Foundation for Probe Synthesis

The synthetic utility of 1,3-oxazol-5-ones stems from the reactivity of the exocyclic methylene group at the C-4 position. This reactivity is central to the most common synthetic strategies for creating fluorescent derivatives. The substituents at the C-2 and C-4 positions of the oxazolone ring play a crucial role in determining the final compound's spectral properties and biological activity.[1]

Key Synthetic Strategies

The primary method for synthesizing fluorescent probes from 1,3-oxazol-5-ones is the Erlenmeyer-Plöchl synthesis , which involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride.[7] This reaction directly installs a substituted benzylidene group at the C-4 position, extending the π-conjugated system and giving rise to fluorescence.

Another powerful technique is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a compound with an active methylene group (the 1,3-oxazol-5-one) with an aldehyde or ketone.[8] This method is particularly useful for introducing a wide variety of substituents at the C-4 position, allowing for fine-tuning of the probe's fluorescent properties.

Mechanism of Fluorescence in Oxazolone Derivatives

The fluorescence of 4-benzylidene-1,3-oxazol-5-one derivatives arises from an extended π-electron system that allows for efficient absorption and emission of light.[7] The photophysical properties, such as absorption and emission maxima, quantum yield, and Stokes shift, are highly dependent on the electronic nature of the substituents on the benzylidene and phenyl rings, as well as the polarity of the solvent.[9][10]

Many oxazolone-based dyes exhibit an intramolecular charge transfer (ICT) character, where photoexcitation leads to a redistribution of electron density from an electron-donating group (donor) to an electron-accepting group (acceptor).[9] This ICT process is often associated with a large Stokes shift and sensitivity to the surrounding environment, making these compounds excellent candidates for sensing applications.[3][9]

Application Notes: Designing Oxazolone-Based Fluorescent Probes

The versatility of the 1,3-oxazol-5-one scaffold allows for the rational design of fluorescent probes for a wide range of applications.

Probes for Bioimaging

Oxazolone derivatives have shown great promise as fluorescent probes for cellular imaging.[2][3] Their ability to be readily functionalized allows for the incorporation of targeting moieties for specific organelles or biomolecules. For instance, by attaching a lipophilic tail, the probe can be directed to cell membranes. Alternatively, conjugation to a specific ligand can target a particular receptor.

Key Design Considerations for Bioimaging Probes:

  • Biocompatibility: The probe should exhibit low cytotoxicity to ensure cell viability during imaging experiments.[2]

  • Photostability: The probe should be resistant to photobleaching to allow for prolonged imaging.

  • Cell Permeability: For intracellular targets, the probe must be able to cross the cell membrane.

  • Wavelength: Probes emitting in the longer wavelength (red to near-infrared) region are often preferred for biological applications to minimize autofluorescence and enhance tissue penetration.[2][3]

Probes for Ion Sensing

The sensitivity of the fluorescence of some oxazolone derivatives to their chemical environment can be exploited for the development of ion sensors. For example, thiophene-based oxazol-5-one derivatives have been shown to be selective and sensitive fluorescent sensors for iron (III) ions.[11] The binding of the metal ion to a chelating group incorporated into the probe's structure can modulate the ICT process, leading to a change in the fluorescence signal.

pH Sensors

The fluorescence of certain oxazolone-based probes can be pH-dependent, making them useful as pH indicators. This pH sensitivity often arises from the protonation or deprotonation of specific functional groups on the molecule, which in turn affects the electronic structure and fluorescence properties.

Experimental Protocols

General Synthesis of 4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one Derivatives via Erlenmeyer-Plöchl Synthesis

This protocol describes a general method for the synthesis of fluorescent oxazolone derivatives.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Hippuric acid (1.0 mmol)

  • Acetic anhydride (3.0 mmol)

  • Anhydrous sodium acetate (1.5 mmol)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine the substituted benzaldehyde, hippuric acid, acetic anhydride, and anhydrous sodium acetate.

  • Heat the mixture with stirring at 100°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethanol to the reaction mixture and cool it in an ice bath to precipitate the product.

  • Collect the crude product by vacuum filtration and wash it with cold ethanol and then water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or glacial acetic acid) to obtain the pure 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one derivative.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Table 1: Representative Spectroscopic Data for Synthesized Oxazolone Derivatives

CompoundSubstituent (R)Absorption Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)
1 H360415550.25
2 4-N(CH₃)₂4205201000.60
3 4-NO₂380450700.10

Note: The spectroscopic data are hypothetical and will vary depending on the specific substituents and solvent used.

Visualization of Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Benzaldehyde Substituted Benzaldehyde Reaction Erlenmeyer-Plöchl Synthesis Benzaldehyde->Reaction HippuricAcid Hippuric Acid HippuricAcid->Reaction Reagents Acetic Anhydride, Sodium Acetate Reagents->Reaction Heat Heat (100°C) Heat->Reaction Oxazolone 4-Benzylidene-2-phenyl- 1,3-oxazol-5(4H)-one Reaction->Oxazolone Cellular_Imaging_Workflow cluster_preparation Preparation cluster_staining Staining cluster_imaging Imaging A Plate and Culture Cells C Wash Cells with PBS A->C B Prepare Probe Stock Solution D Incubate with Probe B->D C->D E Wash to Remove Unbound Probe D->E F Image with Fluorescence Microscope E->F

Caption: Step-by-step workflow for cellular imaging using a synthesized oxazolone-based fluorescent probe.

Conclusion and Future Perspectives

The 1,3-oxazol-5-one scaffold provides a robust and versatile platform for the synthesis of a wide array of fluorescent probes. The straightforward and adaptable synthetic routes, coupled with the tunable photophysical properties of the resulting derivatives, make them highly attractive for various applications in research and development. Future advancements in this field are likely to focus on the development of probes with enhanced properties such as two-photon absorption, longer emission wavelengths for deep-tissue imaging, and increased specificity for biological targets. The continued exploration of the structure-property relationships of these fascinating molecules will undoubtedly lead to the creation of even more powerful tools for scientific discovery.

References

  • K. P. C. Przemyk, M. A. W. et al. (2017). Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study. PubMed. [Link]

  • A. Author et al. (2023). Fluorescence Amplification of Unsaturated Oxazolones Using Palladium: Photophysical and Computational Studies. ACS Publications. [Link]

  • A. Author et al. (n.d.). Synthesis, Spectroscopic Characterization and Polymerization Abilities of Blue and Green Light Emitting Oxazol-5-one Fluorophores. ResearchGate. [Link]

  • A. Author et al. (n.d.). Synthesis, Characterization and Biological Study of Some New 1,3-Oxazolone-5(4H)-one Derivatives. IISTE.org. [Link]

  • A. Author. (2023). Fluorophores to Synthesize Small-Molecule Fluorescent Probes. Labinsights. [Link]

  • A. Author et al. (n.d.). Ion-sensing properties of thiophene-based oxazol-5-ones. Taylor & Francis. [Link]

  • A. Author et al. (n.d.). Synthesis and spectroscopic properties of new 5-oxazolone derivatives containing an N-phenyl-aza-15-crown-5 moiety. ResearchGate. [Link]

  • A. Author et al. (n.d.). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. ResearchGate. [Link]

  • A. Author et al. (n.d.). Structures of the synthesized oxazol-5-one derivatives. ResearchGate. [Link]

  • A. Author et al. (n.d.). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings. DTU Research Database. [Link]

  • A. Author et al. (n.d.). Recent progress in developing fluorescent probes for imaging cell metabolites. PMC. [Link]

  • A. Author et al. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. [Link]

  • A. Author et al. (n.d.). New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging. PMC. [Link]

  • A. Author et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. [Link]

  • K. P. C. Przemyk, M. A. W. et al. (n.d.). Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study. RSC Publishing. [Link]

  • A. Author et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. [Link]

  • A. Author et al. (n.d.). Fluorescence Amplification of Unsaturated Oxazolones Using Palladium: Photophysical and Computational Studies. PMC. [Link]

  • A. Author et al. (n.d.). Synthesis and Fluorescence Mechanism of the Aminoimidazolone Analogues of the Green Fluorescent Protein: Towards Advanced Dyes with Enhanced Stokes Shift, Quantum Yield and Two‐Photon Absorption. ResearchGate. [Link]

  • A. Author et al. (n.d.). Synthesis of novel fluorescent probes based on the Knoevenagel reaction: For the detection and removal of sulfides from water. ResearchGate. [Link]

  • A. Author et al. (n.d.). 1. Synthesis of fluorescent probes. The Royal Society of Chemistry. [Link]

  • A. Author et al. (2022). A Modified Oxazolone Dye Dedicated to Spectroscopy and Optoelectronics. ACS Publications. [Link]

  • A. Author et al. (n.d.). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. PMC. [Link]

  • A. Author et al. (n.d.). Nitrile-aminothiol bioorthogonal near-infrared fluorogenic probes for ultrasensitive in vivo imaging. PMC. [Link]

  • A. Author et al. (n.d.). CREATING NEW FLUORESCENT PROBES FOR CELL BIOLOGY. University of California San Diego. [Link]

  • A. Author et al. (n.d.). Novel Yellow Aromatic Imine Derivative Incorporating Oxazolone Moiety for Color Resist Applications. MDPI. [Link]

  • A. Author et al. (2021). Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. PMC. [Link]

Sources

use of 1,3-oxazol-5-one in the synthesis of alpha-amino acids

Application Note: Strategic Deployment of 1,3-Oxazol-5-ones (Azlactones) in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -Amino Acid Synthesis[1]

Executive Summary

The 1,3-oxazol-5-one scaffold (azlactone) serves as a versatile "masked" intermediate for the synthesis of

Erlenmeyer-Plöchl

This guide details two distinct workflows:

  • The Classical Route: Robust synthesis of

    
    -dehydroamino acids (enamides) followed by hydrogenation.
    
  • The Asymmetric Route: Dynamic Kinetic Resolution (DKR) of azlactones via organocatalytic ring-opening to yield enantiopure amino esters directly.

Mechanistic Pathways & Decision Logic

The utility of azlactones lies in their C-4 acidity (

Strategic Decision Tree

Use this logic to select the appropriate workflow for your target molecule.

DecisionTreeStartTarget: Alpha-Amino AcidChiralityIs Enantiopurity Required?Start->ChiralitySideChainSide Chain Type?Chirality->SideChainYesRouteARoute A: Classical Erlenmeyer-Plöchl(Racemic or via Asymm. Hydrogenation)Chirality->RouteANo (Racemic OK)SideChain->RouteAAromatic/ConjugatedRouteBRoute B: Dynamic Kinetic Resolution(DKR) Ring OpeningSideChain->RouteBBulky/Aliphatic/SensitiveSub_A1Product: Dehydroamino Acid(Enamide)RouteA->Sub_A1Sub_B1Product: Chiral Amino Ester(>90% ee)RouteB->Sub_B1Sub_A2Step 2: Asymmetric Hydrogenation(Rh-DUPHOS/BINAP)Sub_A1->Sub_A2

Caption: Decision matrix for selecting between classical condensation-hydrogenation and modern organocatalytic DKR.

Protocol A: Classical Erlenmeyer-Plöchl Synthesis

Target: Synthesis of Phenylalanine Analogues (Racemic or Precursors for Asymmetric Hydrogenation).

Mechanism of Action

The reaction involves the condensation of an

MechanismHippuricN-Acylglycine(Hippuric Acid)AzlactoneAzlactone(1,3-oxazol-5-one)Hippuric->AzlactoneAc2O, NaOAcCyclizationAldehydeAr-CHOAldehyde->AzlactoneCondensation(-H2O)EnamideDehydroamino Acid(Ring Open)Azlactone->EnamideHydrolysis(H3O+ or OH-)FinalAAAlpha-Amino AcidEnamide->FinalAAH2, Pd/C(Reduction)

Caption: The Erlenmeyer-Plöchl pathway from glycine derivatives to saturated amino acids.

Experimental Procedure

Synthesis of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one

Reagents:

  • 
    -Acetylglycine (1.0 eq)
    
  • Benzaldehyde (1.0 eq)

  • Sodium Acetate (anhydrous, 0.6 eq)

  • Acetic Anhydride (3.0 eq)

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), combine

    
    -acetylglycine (11.7 g, 0.1 mol), benzaldehyde (10.6 g, 0.1 mol), and anhydrous sodium acetate (4.9 g, 0.06 mol).
    
  • Solvent Addition: Add acetic anhydride (30 mL, ~0.3 mol). Note: Acetic anhydride serves as both solvent and dehydrating agent.

  • Reaction: Heat the mixture on a steam bath or oil bath at 110°C. The solid mixture will liquefy. Continue heating for 2 hours.

    • Observation: The solution usually turns yellow/orange, indicating the formation of the conjugated system.

  • Quench: Cool the mixture to room temperature. Place the flask in an ice bath. Slowly add 50 mL of cold ethanol to decompose excess acetic anhydride. Stir for 30 minutes.

  • Crystallization: The azlactone product often precipitates directly. If not, store at 4°C overnight.

  • Isolation: Filter the solid under vacuum. Wash with ice-cold ethanol (2 x 20 mL) and then boiling water (2 x 20 mL) to remove unreacted starting materials and salts.

  • Purification: Recrystallize from ethyl acetate or acetone/water.

    • Typical Yield: 60-80%[1]

    • Validation: IR peak at ~1760-1780 cm⁻¹ (C=O lactone).

Conversion to Amino Acid (Reductive Hydrolysis)
  • Ring Opening: Reflux the azlactone (10 mmol) in 1% NaOH/water (or acetone/water) for 3 hours. Acidify with HCl to precipitate the

    
    -acetamidocinnamic acid (enamide).
    
  • Hydrogenation: Dissolve the enamide in ethanol. Add 10% Pd/C catalyst (5 wt%). Hydrogenate at 40 psi H₂ for 4 hours. Filter catalyst and concentrate to yield the

    
    -acetyl amino acid.
    

Protocol B: Asymmetric Dynamic Kinetic Resolution (DKR)

Target: Direct Synthesis of Enantiopure Amino Esters (>90% ee).

The "Value Add" Mechanism

Azlactones racemize rapidly at C-4 via enolization. By using a chiral catalyst that opens the ring of one enantiomer faster than the other (and faster than the background hydrolysis), one can convert the entire racemic starting material into a single enantiomer of the product.

Experimental Procedure (Organocatalytic Alcoholysis)

Based on phase-transfer catalysis (PTC) methods (e.g., Maruoka or Lygo catalysts).

Reagents:

  • Racemic 4-substituted azlactone (1.0 eq)

  • Allyl alcohol (1.2 eq)

  • Chiral quaternary ammonium salt catalyst (e.g., Cinchona alkaloid derivative) (1-5 mol%)

  • Solvent: Toluene or MTBE

  • Base: Solid

    
     or aqueous CsOH (depending on catalyst type)
    

Step-by-Step Protocol:

  • Preparation: In a flame-dried vial, dissolve the racemic azlactone (0.5 mmol) in toluene (5 mL).

  • Catalyst Addition: Add the chiral PTC catalyst (0.01 mmol, 2 mol%). Cool the reaction mixture to -20°C to enhance enantioselectivity.

  • Nucleophile Addition: Add allyl alcohol (0.6 mmol) dropwise.

  • Reaction: Stir at -20°C for 12-24 hours.

    • Monitoring: Monitor consumption of azlactone by TLC (silica, Hexane/EtOAc). The azlactone spot (high

      
      ) should disappear, replaced by the ester spot (lower 
      
      
      ).
  • Workup: Quench with 1N HCl (2 mL). Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography.

    • Result:

      
      -protected 
      
      
      -amino ester with high enantiomeric excess (ee).

Critical Parameters & Troubleshooting

ParameterImpact on ReactionOptimization Strategy
Base Selection (Protocol A) NaOAc is standard. Stronger bases (Et₃N) can lead to ring-opening side reactions or polymerization.Use anhydrous NaOAc. For sensitive substrates, use Pb(OAc)₂ (lead acetate) as a milder alternative.
Moisture Control Water hydrolyzes the azlactone prematurely to the acyl-amino acid (ring open, non-reactive).Ensure all reagents, especially the aldehyde and NaOAc, are strictly anhydrous.
Temperature (Protocol A) High temp (>120°C) promotes "tar" formation and polymerization.Maintain 100-110°C. If the aldehyde is volatile, use a lower temp with longer time.
DKR Catalyst (Protocol B) The "match" between catalyst and substrate steric bulk determines 'ee'.Screen catalysts (Cinchona vs. Maruoka). Lower temperatures generally improve 'ee' but slow the rate.

References

  • Erlenmeyer, E. (1893).[2] "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275, 1–8.

  • Carter, H. E. (1946).[2] "The Azlactones."[3][2][4][5][6][7][8] Organic Reactions, 3, 198.[2] (Classic Review).

  • Misaki, T. et al. (2021). "Dynamic Kinetic Resolution of Azlactones via Phase-Transfer Catalytic Alcoholysis." ACS Catalysis, 11, 14792–14804.

  • Klarner, F. G. et al. (2015). "Asymmetric Synthesis of Amino Acids via Azlactones." Angewandte Chemie Int. Ed., 54, 813.[6]

  • Conway, S. J. et al. (2025). "Simple and efficient method for the synthesis of Erlenmeyer azlactones."[4][7] Research Repository UCD.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Alkylidene-1,3-Oxazol-5-ones

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 4-alkylidene-1,3-oxazol-5-ones, commonly known as azlactones. This document is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis, particularly the prevalent side reactions. Our goal is to provide actionable, field-proven insights to help you optimize your reaction outcomes, improve yields, and ensure product purity.

The Erlenmeyer-Plöchl synthesis, the most common route to these compounds, involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and a base.[1][2] While powerful, this reaction is sensitive to conditions and prone to several side reactions that can complicate synthesis and purification. This guide provides a structured approach to troubleshooting these challenges.

Troubleshooting Guide

This section is formatted as a series of common issues encountered during the synthesis. Each entry details the probable causes and provides a step-by-step resolution protocol.

Issue 1: My reaction yield is significantly lower than expected.

Probable Cause A: Hydrolysis of the Oxazolone Ring

The 1,3-oxazol-5-one ring is an activated ester and is highly susceptible to cleavage by nucleophiles, especially water.[3] The presence of even trace amounts of water in your reagents or solvent can lead to the hydrolysis of the azlactone product back to the corresponding α-(acylamino)acrylic acid, drastically reducing your isolated yield.[2][4]

Resolution Protocol:

  • Ensure Anhydrous Conditions: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Dry Reagents and Solvents: Acetic anhydride should be of high purity. Solvents, if used, must be rigorously dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves). Refer to Protocol 1: Drying of Solvents and Reagents .

  • Work-up Considerations: Minimize contact with aqueous solutions during work-up. If an aqueous wash is necessary, perform it quickly at low temperatures and immediately extract the product into a non-polar organic solvent.

Probable Cause B: Incomplete Reaction

Suboptimal reaction conditions, such as insufficient temperature or time, can lead to the incomplete conversion of starting materials.

Resolution Protocol:

  • Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the starting aldehyde is a good indicator of reaction progression.

  • Optimize Temperature: While excessive heat can promote side reactions, a temperature of 80-100°C is typically required for the condensation to proceed efficiently.

  • Extend Reaction Time: If TLC analysis shows significant starting material after the initially planned reaction time, consider extending it. Monitor every 30-60 minutes until no further change is observed.

Probable Cause C: Suboptimal Catalyst/Base

The choice and amount of base can significantly influence the reaction rate and the prevalence of side reactions.[5]

Resolution Protocol:

  • Catalyst Screening: While sodium acetate is traditional, other catalysts may offer better performance for your specific substrate.[3] Consider screening alternatives. As shown in Table 1, different catalytic systems can have a marked effect on yield.[3]

  • Stoichiometry: While often used in stoichiometric amounts, catalytic quantities of sodium acetate can be effective, especially when a solvent is used, potentially reducing side reactions.[5]

Issue 2: My product is an intractable oil or gum, not a crystalline solid.

Probable Cause: Presence of Impurities

The presence of the hydrolyzed by-product (α-(acylamino)acrylic acid) or unreacted starting materials can inhibit crystallization. Oily products are often a sign of a mixture of compounds.

Resolution Protocol:

  • Purification via Chromatography: If direct crystallization fails, purify the crude product using column chromatography on silica gel. The less polar 4-alkylidene-1,3-oxazol-5-one should elute before the more polar hydrolyzed acid.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is sparingly soluble, such as cold hexanes or diethyl ether. This can help wash away soluble impurities, leaving the purified product to solidify.

  • Re-evaluation of Reaction Conditions: An oily product is a strong indicator that the reaction conditions need further optimization to minimize side product formation, as detailed in Issue 1.

Issue 3: I am observing racemization or a mixture of E/Z isomers.

Probable Cause: Isomerization via Enolate Intermediate

The proton at the C4 position of the oxazolone ring is acidic (pKa ≈ 9) and can be abstracted by the base to form a resonance-stabilized, aromatic oxazole enol intermediate.[6] This intermediate is planar, and its reprotonation can lead to racemization if the C4 substituent is chiral. Furthermore, the exocyclic double bond can isomerize between E and Z configurations under thermal or basic conditions.

Resolution Protocol:

  • Use Milder Bases: Stronger organic bases can accelerate the reaction but also increase the rate of proton abstraction and subsequent isomerization.[5] Stick with milder bases like sodium acetate or calcium acetate.

  • Control Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the energy needed to overcome the rotational barrier of the double bond and promote enolization.

  • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as prolonged exposure to basic conditions at high temperatures will favor isomerization.

Issue 4: My oxazolone product is degrading upon nucleophilic attack in a subsequent step.

Probable Cause: Ring-Opening by Nucleophiles

The oxazolone ring is susceptible to nucleophilic attack not just by water, but also by amines, alcohols, and other nucleophiles.[7] This is a desired reaction for creating peptide or ester derivatives but is a decomposition pathway if the intact oxazolone is needed for further steps.

Resolution Protocol:

  • Protecting Group Strategy: If the nucleophile is part of the same molecule, consider if a protecting group strategy is necessary to prevent intramolecular ring-opening.

  • Control pH: When reacting with nucleophiles, the pH of the medium is critical. For example, aminolysis is often faster under slightly basic conditions which activate the amine, but strongly basic conditions can also promote hydrolysis.[2]

  • Temperature Control: Perform subsequent reactions involving the oxazolone at low temperatures (e.g., 0°C to room temperature) to minimize undesired ring-opening.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Erlenmeyer-Plöchl reaction for azlactone synthesis?

A: The reaction proceeds in two main stages:

  • Oxazolone Formation: The N-acylglycine is first cyclodehydrated by acetic anhydride to form a 2-substituted-1,3-oxazol-5(4H)-one.

  • Condensation: The base (e.g., acetate) abstracts a proton from the C4 position of the oxazolone, creating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde in an aldol-type condensation. Subsequent elimination of water yields the final 4-alkylidene-1,3-oxazol-5-one product.[2]

Q2: Why is acetic anhydride the standard reagent? Can other dehydrating agents be used?

A: Acetic anhydride serves a dual purpose: it acts as the dehydrating agent to form the initial oxazolone ring from the N-acylglycine, and it often serves as the solvent for the reaction.[1][3] While other strong dehydrating agents could theoretically be used for the cyclization step, acetic anhydride is inexpensive, effective, and convenient for the one-pot procedure.

Q3: Can I use aromatic ketones instead of aldehydes?

A: Yes, the condensation can be performed with ketones, although it is generally less efficient than with aldehydes due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl group.[2] The reaction may require harsher conditions (higher temperatures, longer times) and may result in lower yields.

Q4: How can I confirm the structure and purity of my final product?

A: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. Key signals include the vinyl proton of the alkylidene group and the carbonyl carbon (~165-175 ppm).

  • FTIR Spectroscopy: Look for the characteristic C=O stretch of the lactone (around 1780-1800 cm⁻¹) and the C=C stretch of the alkylidene group (~1650 cm⁻¹).

  • Mass Spectrometry: Confirms the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point is a good indicator of purity for crystalline solids.

Data & Protocols

Table 1: Comparison of Catalytic Systems in Oxazolone Synthesis
Catalyst SystemTypical ConditionsRelative YieldKey Advantages/DisadvantagesReference
Sodium Acetate / Acetic Anhydride100°C, 1-2hGood-ExcellentTraditional, reliable, inexpensive. Can require stoichiometric amounts.[3][5]
Zinc Oxide120°C, 30-60 minExcellentHigher yields in some cases, potentially faster reaction times.[3]
Organic Bases (e.g., Pyridine, DABCO)Refluxing EthanolGood-ExcellentCan afford faster reactions at lower temperatures. May increase side reactions.[5][8]
Microwave Irradiation (No Catalyst)120-150W, 5-10 minExcellentEnvironmentally friendly, extremely fast. Requires specialized equipment.[3][7]
Experimental Protocols
Protocol 1: General Synthesis of 4-Benzylidene-2-phenyl-1,3-oxazol-5-one
  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hippuric acid (1.79 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).

  • Reagent Addition: Add acetic anhydride (3 mL, 31.8 mmol).

  • Reaction: Heat the mixture in an oil bath at 100°C with vigorous stirring for 1 hour. The mixture will become a yellow solution and then thicken as the product begins to crystallize.

  • Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize crystallization.

  • Purification: Add 20 mL of cold ethanol to the flask and break up the solid mass. Collect the yellow crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol, followed by a wash with cold water to remove any remaining sodium acetate and acetic anhydride.

  • Drying: Dry the product under vacuum to yield 4-benzylidene-2-phenyl-1,3-oxazol-5-one. (Expected yield: 70-85%).

Protocol 2: Rigorous Drying of Solvents and Reagents
  • Glassware: All glassware should be disassembled, cleaned, and placed in an oven at >120°C for at least 4 hours (preferably overnight). Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.

  • Solvents (e.g., THF, Dichloromethane): If not using a commercial solvent purification system, solvents can be dried by distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Store dried solvents over activated molecular sieves (3Å or 4Å).

  • Solid Reagents: Non-volatile, thermally stable solid reagents can be dried in a vacuum oven or by storing them in a desiccator over a strong drying agent (e.g., P₂O₅) for an extended period.

Visualized Mechanisms and Workflows

Diagram 1: Key Reaction and Side-Reaction Pathways

reaction_pathways Start N-Acylglycine + Aldehyde Ac2O Acetic Anhydride + Base Start->Ac2O Erlenmeyer-Plöchl Synthesis Oxazolone 4-Alkylidene-1,3-oxazol-5-one (Product) Ac2O->Oxazolone H2O Water (H₂O) Oxazolone->H2O Side Reaction Amine Amine (R-NH₂) Oxazolone->Amine Side Reaction Base Base / Heat Oxazolone->Base Side Reaction Hydrolysis Hydrolysis Product (α-(Acylamino)acrylic Acid) Aminolysis Aminolysis Product (Amide) Racemization Racemized/Isomerized Product H2O->Hydrolysis Amine->Aminolysis Base->Racemization

Caption: A step-by-step workflow for diagnosing low reaction yields.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in 5(4H)-oxazolone synthesis. BenchChem Technical Support.
  • Merck Index. (n.d.). Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia.
  • Mirzazadeh, M., & Mahdavinia, G. H. (2012). Fast and Efficient Synthesis of 4-Arylidene-3-phenylisoxazol-5-ones. E-Journal of Chemistry, 9(1), 425-429. Available at: [Link]

  • Pontiki, E., & Hadjipavlou-Litina, D. (2012). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 17(1), 639-655. Available at: [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews, 36(7), 1105-1122. Available at: [Link]

  • Asiri, A. M., & Khan, S. A. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. International Journal of Modern Organic Chemistry, 2(1), 40-66. Available at: [Link]

  • LibreTexts Chemistry. (2021). Chemistry of Esters. Available at: [Link]

  • Wolf, J. B., & Spletstoser, J. T. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry, 79(6), 2562-2567. Available at: [Link]

  • O'Donnell, M. J., et al. (1981). Studies on the kinetics of racemization of 2,4-disubstituted-5(4H)-oxazolones. Canadian Journal of Chemistry, 59(1), 104-111. Available at: [Link]

  • Blake, J. (1980). Kinetics of Racemization and Hydrolysis of Oxazol-5(4H)-ones. Journal of the Chemical Society, Perkin Transactions 2, (10), 1546-1550. Available at: [Link]

  • Gelpí, E., et al. (2017). Catalyzing the Erlenmeyer Plöchl reaction: organic bases versus sodium acetate. Journal of Chemical Education, 94(5), 636-640. Available at: [Link]

Sources

Technical Support Center: 1,3-Oxazol-5-one (Azlactone) Stability

[1]

Status: Operational Subject: Stability Optimization & Troubleshooting for Azlactone Intermediates Audience: Medicinal Chemists, Peptide Scientists, Process Chemists

Introduction: The Azlactone Paradox

Welcome to the technical support hub for 1,3-oxazol-5-one derivatives. Known colloquially as "azlactones," these compounds are the workhorses of peptide coupling and heterocyclic synthesis. However, their utility is defined by a central paradox: the high reactivity that makes them useful synthons is the exact property that compromises their stability.

This guide moves beyond generic advice. We deconstruct the two primary failure modes of azlactones—Hydrolytic Ring Opening and C4-Racemization —and provide evidence-based protocols to mitigate them.

Module 1: Chemical Stability (Hydrolysis & Nucleophilic Attack)

The Issue: Users frequently report the conversion of crystalline azlactones into "sticky solids" or white powders that are unreactive in subsequent steps. This is almost invariably due to the ring-opening hydrolysis of the lactone to form an N-acyl amino acid.

Mechanism of Failure

The C5 carbonyl of the oxazolone ring is highly electrophilic. In the presence of moisture, water acts as a nucleophile. Computational studies and kinetic data indicate that acid-promoted hydrolysis favors O-protonation at the C5 carbonyl , activating it for nucleophilic attack, rather than N-protonation [1].[1][2]

Representative Stability Data

The following table summarizes the approximate half-life stability of a standard 2-phenyl-4-benzyl-oxazol-5-one in various solvent systems at 25°C. Note: Data represents generalized kinetic trends for C4-substituted azlactones.

Solvent SystemEnvironmentEstimated Stability (

)
Risk Level
Dichloromethane (DCM) Anhydrous, Argon> 2 weeks🟢 Low
Tetrahydrofuran (THF) Anhydrous, Argon~ 1 week🟢 Low
DMF / DMSO "Dry" (Commercial)12 - 24 hours🟡 Moderate
Methanol / Ethanol Pure< 1 hour🔴 Critical
DCM + 1% Water Ambient Air< 30 mins🔴 Critical
Protocol: Anhydrous Handling & Isolation

Do not rely on "bottle-dry" solvents for storage.[1]

  • Solvent Selection: Use non-nucleophilic, non-polar solvents (DCM, Toluene) for storage. Avoid DMF/DMSO for long-term storage as they are hygroscopic and difficult to dry completely.[1]

  • The "Schlenk" Standard: If isolating the azlactone, filter under an inert atmosphere (Argon/Nitrogen) using Schlenk techniques.

  • Desiccation: Store isolated solids in a vacuum desiccator over

    
     or activated molecular sieves. Silica gel is often insufficient for long-term protection against ambient humidity.[1]
    

Module 2: Stereochemical Stability (Racemization)

The Issue: "I started with L-Phenylalanine, but my final coupled product is nearly racemic (50:50 mixture)."

Mechanism of Failure

The proton at the C4 position (alpha to the original amino acid carboxyl) is anomalously acidic (

oxazole enol
Visualization: The Racemization Pathway

RacemizationL_IsoL-Azlactone(Chiral)EnolOxazole Enol(Achiral / Planar)L_Iso->EnolDeprotonation (-H+)RacemicRacemic Mixture(D/L-Azlactone)Enol->RacemicReprotonation (+H+)BaseBase (B:)Base->L_IsoCatalyzes

Figure 1: The thermodynamic sink of azlactone racemization via the achiral enol intermediate.

Protocol: The "3-Point" Anti-Racemization Strategy
  • Temperature Control: Perform activation (cyclization) steps at 0°C or -10°C . The rate of racemization (

    
    ) is significantly more temperature-dependent than the rate of coupling (
    
    
    ).
  • Base Selection:

    • AVOID: Pyridine and Triethylamine (TEA) if possible. Pyridine promotes racemization via acyl-pyridinium intermediates.[1]

    • USE: Sterically hindered bases like Diisopropylethylamine (DIPEA) or Collidine.

    • BEST: Use "base-free" conditions if using carbodiimides (EDC/DIC) for cyclization (Steglich method).[1]

  • Activation Time: Minimize the time the compound spends as a free azlactone. If generating in situ for peptide coupling, add the nucleophile (amine) immediately after activation.

Module 3: Troubleshooting Guide (FAQ)

Scenario A: Synthesis & Isolation

Q: My Steglich cyclization (DCC/EDC) yields a urea byproduct that is hard to separate.

  • Diagnosis: This is a standard feature of carbodiimide coupling.

  • Solution: Switch to EDC·HCl and perform an aqueous wash (acidic/basic) if your azlactone is relatively stable to rapid hydrolysis (hydrophobic side chains). Alternatively, use acetic anhydride (Erlenmeyer-Plöchl conditions) if your substrate tolerates it, as the byproduct is acetic acid (volatile) [3].

Q: The NMR shows a "doublet of doublets" collapsing into a singlet at the alpha position.

  • Diagnosis: Racemization is occurring.[3] The C4 proton coupling to the NH (if amide is present) or side chain protons is averaging out due to rapid exchange.

  • Action: Immediately lower temperature and neutralize the solution.

Scenario B: Storage

Q: Can I store azlactones in the freezer?

  • Answer: Yes, but only if sealed under Argon. A standard freezer has high humidity. If a vial is cold and opened in ambient air, condensation will instantly hydrolyze the surface of the compound.

  • Rule: Allow the vial to warm to room temperature inside a desiccator before opening.

Module 4: Decision Framework for Handling

Use this logic flow to determine the optimal handling method for your specific derivative.

DecisionTreeStartStart: Azlactone HandlingIsolateDo you need to isolate?Start->IsolateYesIsoIsolate SolidIsolate->YesIsoYesNoIsoIn Situ GenerationIsolate->NoIsoNoHydrophobicIs side chain Hydrophobic?(e.g., Phe, Val)YesIso->HydrophobicWashAq. Wash (Cold) possibleHydrophobic->WashYesNoWashFiltration / Recrystallize onlyHydrophobic->NoWashNo (Polar/Reactive)StoreStore: -20°C, Argon, DesiccatorWash->StoreNoWash->StoreTempMaintain T < 0°CNoIso->TempNucleophileAdd Nucleophile ImmediatelyTemp->Nucleophile

Figure 2: Operational decision tree for isolation vs. in situ utilization.

References

  • Hydrolysis Mechanism

    • López, C., et al. (2008). "Theoretical study of the acid-promoted hydrolysis of oxazolin-5-one: a microhydration model." The Journal of Physical Chemistry A.
    • [1]

  • Racemization & Dynamic Kinetic Resolution

    • Fisk, J. S., et al. (2007). "Asymmetric synthesis of α-amino acids via the dynamic kinetic resolution of azlactones." Chemical Society Reviews.
    • [1]

  • Synthesis Protocols (Steglich/Erlenmeyer)

    • Steglich, W., & Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst."[1] Angewandte Chemie International Edition.

    • [1]

  • General Stability & Handling

    • B. P. (2025).[3][4] "Handling and Storage of Peptides - FAQ." AAPPTEC Technical Guide.

Technical Support Center: Dakin-West Reaction & Oxazolone Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DW-OX-001 Subject: Troubleshooting Guide for


-Acetamido Ketone Synthesis via Oxazolones
Assigned Specialist:  Senior Application Scientist, Organic Synthesis Division

Executive Summary & Mechanistic Logic

The Dakin-West reaction is the direct conversion of an


-amino acid into an 

-acetamido ketone using an acid anhydride and a base (classically pyridine).[1][2][3][4] While conceptually simple, the reaction is a "black box" that frequently results in tarry byproducts or low yields.

The Core Causality: The reaction does not proceed directly. It passes through a critical oxazolone (azlactone) intermediate.[1][2] Success depends entirely on the fate of this oxazolone:

  • Formation: Cyclization of the N-acyl amino acid.

  • Activation: Deprotonation to a mesoionic species (oxazol-5-olate).

  • Acylation: The rate-determining C-acylation (vs. O-acylation).

  • Ring Opening/Decarboxylation: Irreversible formation of the ketone.

If your reaction fails, it is likely "stuck" at the oxazolone stage or diverting into O-acylation side pathways.

Visualizing the Pathway

The following diagram maps the critical checkpoints where the reaction typically fails.

DakinWestMechanism AA Amino Acid MA Mixed Anhydride AA->MA + (RCO)2O OX Oxazolone (Azlactone) MA->OX - RCOOH ENOL Oxazol-5-olate (Anion) OX->ENOL + Base (Deprotonation) C_ACYL C-Acylated Intermediate ENOL->C_ACYL C-Acylation (Desired) O_ACYL O-Acylated (Dead End/Rearrange) ENOL->O_ACYL O-Acylation (Kinetic Trap) PROD α-Acetamido Ketone C_ACYL->PROD + H2O / - CO2 O_ACYL->C_ACYL Steglich Rearrangement (requires DMAP)

Figure 1: The Mechanistic Critical Path. Note the bifurcation at the Oxazol-5-olate anion. Without proper catalysis (DMAP), the system may stall at O-acylation.

Diagnostic Modules: Troubleshooting Q&A

Module A: The "Black Tar" Syndrome (Reaction Appearance)[1]

User Issue: "My reaction mixture turned into a viscous black tar within 30 minutes. Yield is <10%."

Root Cause: This is the most common failure mode. It is caused by the polymerization of pyridine or the decomposition of the anhydride under high heat without sufficient consumption by the substrate. Pyridine-anhydride adducts are thermally unstable and form colored pigments (pseudo-azulenes) and tars.

Corrective Protocol:

  • Temperature Control: Do not reflux immediately. Initiate the reaction at 0°C to Room Temperature (RT) to allow the mixed anhydride and initial oxazolone to form gently.

  • Switch Bases: If pyridine causes tarring, switch to 3-picoline or 2,6-lutidine . These are less prone to nucleophilic polymerization but strong enough to deprotonate the oxazolone.

  • Inert Atmosphere: Oxygen accelerates oxidative decomposition of the enolate intermediates. Run strictly under Nitrogen/Argon.

Module B: The "Stuck" Intermediate (Reaction Progress)

User Issue: "TLC shows the starting material is gone, but I isolated a solid that isn't my ketone. It has an IR peak around 1820 cm⁻¹."

Root Cause: You have isolated the Oxazolone (Azlactone) intermediate.[1][2] The reaction stopped before the C-acylation step. The 1820 cm⁻¹ band is characteristic of the oxazolone carbonyl. This happens because the oxazolone is not nucleophilic enough to attack the anhydride, or the base is too weak to form the oxazol-5-olate anion.

Corrective Protocol (The Steglich Modification):

  • Add a Hyper-Nucleophile: Add 4-Dimethylaminopyridine (DMAP) (5-10 mol%).

    • Mechanism:[1][2][3][4][5][6][7][8][9] DMAP reacts with the anhydride to form a highly reactive N-acylpyridinium species. It also catalyzes the rearrangement of O-acylated byproducts back to C-acylated precursors (Steglich Rearrangement).

  • Stepwise Approach: If the "one-pot" fails:

    • Step 1: Form the oxazolone using DCC/EDC or anhydride at RT. Isolate it.

    • Step 2: React the pure oxazolone with the acid chloride (instead of anhydride) and Triethylamine/DMAP.

Module C: Regioselectivity & Racemization

User Issue: "I require a chiral product, but my output is completely racemic. Also, yields vary wildly."

Root Cause:

  • Racemization: This is an inherent feature of the Dakin-West reaction.[1] The reaction proceeds via the oxazol-5-olate anion , which is planar and achiral. Reprotonation/reaction occurs from either face.

  • Regioselectivity (O vs C): Kinetic control favors O-acylation (forming an unstable ester), while thermodynamic control favors C-acylation (leading to the ketone).

Corrective Protocol:

  • Accepting Racemization: Standard Dakin-West will racemize. If chirality is essential, you must perform a kinetic resolution after the synthesis or use a different pathway (e.g., Weinreb amide synthesis).

  • Driving C-Acylation:

    • Use DMAP (as mentioned above).[3][6][8][9]

    • Increase temperature after the initial addition. The rearrangement of O-acyl to C-acyl species is thermally driven.[6]

Optimized Experimental Protocol

This protocol integrates the Steglich & Höfle modifications to maximize yield and minimize tar formation.

Reagents:

  • 
    -Amino Acid (1.0 equiv)[1]
    
  • Carboxylic Anhydride (3.0 - 5.0 equiv)

  • Base: Pyridine (solvent/base) OR Triethylamine (2.0 equiv) in THF.

  • Catalyst: DMAP (10 mol%) - Critical for mild conditions.

Step-by-Step Workflow:

  • Solvation: Suspend the amino acid in the anhydride (or anhydride/THF mixture).

  • Catalyst Addition: Add DMAP and the Base at 0°C .

    • Why? Controls the exotherm of the initial mixed anhydride formation.

  • Oxazolone Formation: Allow to warm to RT and stir for 1-2 hours.

    • Check: Solution should become homogeneous as the amino acid converts to the soluble oxazolone.

  • Acylation & Decarboxylation:

    • Method A (Mild): If using DMAP, stir at RT for 12-24h.

    • Method B (Traditional): Heat to 80-100°C for 4-6h. Monitor CO2 evolution.

  • Quench: Pour the reaction mixture onto crushed ice/water.

    • Why? Hydrolyzes excess anhydride and the C-acylated oxazolone intermediate to the

      
      -keto acid, which then spontaneously decarboxylates.
      
  • Extraction: Extract with Ethyl Acetate or DCM. Wash with 1M HCl (to remove pyridine/DMAP) and sat. NaHCO3.

Data Summary: Catalyst Efficiency
ConditionCatalystTemperatureTypical YieldPrimary Byproduct
Classical Pyridine (solvent)Reflux (115°C)30-50%Black Tar / Polymer
Modified Pyridine + DMAPRoom Temp70-85%O-Acyl Isomers
Stepwise Et3N + DMAP0°C

RT
80-95%Minimal

Troubleshooting Logic Tree

Use this decision tree to diagnose specific failures in real-time.

TroubleshootingTree Start Start Diagnosis Q1 Is the reaction mixture black/tarry? Start->Q1 Sol1 Reduce Temp. Use Inert Gas. Switch to 3-picoline. Q1->Sol1 Yes Q2 Is Starting Material (SM) consumed on TLC? Q1->Q2 No Sol2 Check Anhydride Quality. Add DMAP (Catalyst). Q2->Sol2 No Q3 Is there CO2 evolution? Q2->Q3 Yes Sol3 Stuck at Oxazolone. Increase Temp or Add Acid Catalyst (rare). Q3->Sol3 No Q4 Product isolated? Q3->Q4 Yes Sol4 Product water soluble? Check aqueous layer. Avoid strong acid wash. Q4->Sol4 Low Yield

Figure 2: Rapid Diagnostic Decision Tree for Dakin-West Failures.

References

  • Dakin, H. D.; West, R. A General Reaction of Amino Acids.[3][4][9] J. Biol. Chem.[4]1928 , 78, 91–104.[4] Link

  • Buchanan, G. L. The Dakin-West Reaction.[1] Chem. Soc. Rev.[4]1988 , 17, 91–109.[4] Link

  • Steglich, W.; Höfle, G. N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angew.[8][9] Chem. Int. Ed. Engl.1969 , 8, 981.[9] Link

  • Tran, K. V.; Bateman, G. Mechanistic Studies of the Dakin-West Reaction. Tetrahedron2011, 67, 7343.

Sources

Validation & Comparative

Comparative Guide: 1,3-Oxazol-5-ones vs. Pyrazolones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1,3-oxazol-5-ones (azlactones) and pyrazolones , two five-membered heterocyclic scaffolds pivotal in drug discovery. While both serve as privileged structures, they occupy distinct niches:

  • 1,3-Oxazol-5-ones function primarily as versatile electrophilic intermediates and prodrugs, often leveraging ring-opening reactions to inhibit proteolytic enzymes or tubulin polymerization.

  • Pyrazolones act as stable, bioavailable pharmacophores capable of tautomeric switching, widely utilized in FDA-approved drugs (e.g., Edaravone, Antipyrine) for oxidative stress and kinase inhibition.

Synthetic Strategies & Protocols

Comparative Synthesis Workflow

The synthesis of these cores relies on condensation chemistry but differs fundamentally in precursor stability and reaction conditions.

SynthesisComparison cluster_0 1,3-Oxazol-5-one (Erlenmeyer-Plöchl) cluster_1 Pyrazolone (Knorr Synthesis) Aldehyde Aromatic Aldehyde Azlactone 4-Arylidene-2-phenyl- 1,3-oxazol-5-one Aldehyde->Azlactone + Hippuric, NaOAc, Ac2O Reflux 2h Hippuric Hippuric Acid (N-Benzoyl Glycine) Hippuric->Azlactone Ac2O Acetic Anhydride (Dehydrating Agent) KetoEster β-Keto Ester (e.g., Ethyl Acetoacetate) Pyrazolone Pyrazolone (Tautomeric Mix) KetoEster->Pyrazolone + Hydrazine, EtOH/AcOH Reflux 1-3h Hydrazine Hydrazine Hydrate or Phenylhydrazine Hydrazine->Pyrazolone

Figure 1: Synthetic pathways for Azlactones (Red) vs. Pyrazolones (Green).

Experimental Protocol: Erlenmeyer-Plöchl Azlactone Synthesis

Target: 4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5-one Mechanism: Perkin-type condensation followed by cyclodehydration.

  • Reagents: Veratraldehyde (10 mmol), Hippuric acid (10 mmol), Fused Sodium Acetate (10 mmol), Acetic Anhydride (30 mmol).

  • Procedure:

    • Mix reagents in a flask. Heat on a steam bath or hot plate until the mixture liquefies and turns deep yellow.

    • Reflux for 2 hours.[1]

    • Cool to room temperature.[2] Add ethanol (10 mL) slowly to decompose excess anhydride.

    • Chill overnight at 4°C.

    • Filter the yellow crystalline product and wash with boiling water to remove unreacted starting materials.

    • Recrystallization: Benzene or Ethanol.

  • Critical Control Point: The reaction must be strictly anhydrous during the heating phase to prevent premature hydrolysis of the oxazolone ring [1, 2].

Experimental Protocol: Knorr Pyrazolone Synthesis

Target: 3-Methyl-1-phenyl-5-pyrazolone (Edaravone analog precursor) Mechanism: Condensation of hydrazine with carbonyl followed by intramolecular cyclization.[3]

  • Reagents: Ethyl acetoacetate (10 mmol), Phenylhydrazine (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat.).

  • Procedure:

    • Dissolve ethyl acetoacetate in ethanol.

    • Add phenylhydrazine dropwise (Exothermic reaction—control temp < 60°C).

    • Reflux for 1 hour.

    • Cool in an ice bath; the pyrazolone precipitates as a solid.[3]

    • Filter and wash with cold diethyl ether.

    • Recrystallization: 95% Ethanol.

  • Critical Control Point: Regioselectivity is controlled by pH. Acidic conditions favor the formation of 5-pyrazolones over 3-pyrazolones when using unsymmetrical hydrazines [3, 4].

Biological Activity & Performance Comparison

Pharmacophore Stability & Mechanism
  • Oxazolones (The "Warhead"): The C=N bond and the lactone ring are electrophilic. They often act as covalent inhibitors by reacting with nucleophilic serine or cysteine residues in active sites. However, this high reactivity leads to poor hydrolytic stability in plasma (t1/2 < 30 mins for simple derivatives).

  • Pyrazolones (The "Scavenger"): The pyrazolone ring exists in three tautomeric forms (OH, NH, CH). This adaptability allows them to bind diverse protein pockets (kinases) and scavenge free radicals (Edaravone mechanism). They are metabolically stable and orally bioavailable.

Quantitative Efficacy (Anticancer Data)

The following table contrasts the potency of representative derivatives against human lung cancer (A549) and breast cancer (MCF-7) cell lines.

Feature1,3-Oxazol-5-one Derivative (Cpd 15) [5]Pyrazolone Derivative (Edaravone/P7) [6, 7]
Primary Target Tubulin / CDK2 (Covalent/Tight binding)Free Radicals / VEGFR / Kinases
IC50 (A549 Lung) 5.37 µM61.26 µM (P7 derivative)
IC50 (MCF-7 Breast) 4.56 µM15.54 µM
Solubility Low (Lipophilic)Moderate to High (Tautomer dependent)
Toxicity (Normal Cells) Moderate cytotoxicityLow (High Selectivity Index)
Metabolic Stability Low (Ring opening hydrolysis)High
Mechanism of Action Visualization

MOA cluster_ox 1,3-Oxazol-5-one Mechanism cluster_py Pyrazolone Mechanism Ox_Struct Oxazolone Scaffold (Electrophilic) Covalent Covalent Adduct (Irreversible Inhibition) Ox_Struct->Covalent Ring Opening Attack Target_Enz Target Enzyme (Ser/Cys Nucleophile) Target_Enz->Covalent Py_Struct Pyrazolone Scaffold (Tautomeric Equilibrium) Radical ROS / Free Radical Py_Struct->Radical Electron Transfer (Radical Scavenging) Kinase Kinase Pocket (ATP Binding Site) Py_Struct->Kinase H-Bonding (Reversible Inhibition)

Figure 2: Mechanistic divergence. Oxazolones typically function via electrophilic attack (left), while Pyrazolones utilize redox activity or non-covalent binding (right).

Selection Guide: When to Use Which?

Design Goal Choose 1,3-Oxazol-5-one Choose Pyrazolone
Target Type Proteases, Tubulin (Covalent targets)Kinases, GPCRs, CNS targets
Drug Modality Prodrug or Irreversible InhibitorReversible Inhibitor, Chronic Therapy
Chemical Space Intermediate for amino acid synthesisFinal drug scaffold
Key Risk Hydrolytic instability in plasmaRegioselectivity during synthesis

References

  • Conway, P. A., et al. (2009).[4] A simple and efficient method for the synthesis of Erlenmeyer azlactones. Research Repository UCD. Link

  • Organic Syntheses. (1943). Azlactone of alpha-benzoylamino-beta-(3,4-dimethoxyphenyl)-acrylic acid. Org. Synth. Coll. Vol. 2, p.55. Link

  • BenchChem. (2025).[3] Detailed experimental protocol for Knorr pyrazole synthesis. Link

  • Chem Help Asap. (2025). Knorr Pyrazole Synthesis Protocol. Link

  • Mesqine, I., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Link

  • Dahal, B., et al. (2021). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer. PMC. Link

  • Narayanan, A., et al. (2025).[5] Current status of pyrazole and its biological activities. PMC. Link

Sources

Comparative Guide: Catalytic Strategies for 1,3-Oxazol-5-one (Azlactone) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1,3-oxazol-5-ones (azlactones) via the Erlenmeyer-Plöchl reaction is a cornerstone transformation in medicinal chemistry, serving as a critical gateway to


-amino acids, peptides, and diverse heterocyclic pharmacophores. While the classical sodium acetate-mediated protocol remains a staple, it suffers from harsh conditions and poor atom economy.

This guide evaluates modern catalytic alternatives—ranging from heterogeneous solid acids to ionic liquids—that offer superior yields, milder conditions, and enhanced "green" metrics. We analyze these methods based on reaction efficiency, scalability, and environmental impact to assist researchers in selecting the optimal protocol for their specific substrate classes.

Mechanistic Foundation

The formation of 4-arylidene-2-phenyl-5(4H)-oxazolone typically proceeds via a two-stage mechanism:

  • Cyclization:

    
    -acylglycine (hippuric acid) undergoes dehydration (classically with acetic anhydride) to form the 2-phenyl-5-oxazolone intermediate.
    
  • Condensation: The active methylene group of the oxazolone attacks the carbonyl of an aromatic aldehyde (Perkin-type condensation), followed by dehydration to yield the final azlactone.

Diagram 1: General Catalytic Mechanism

ErlenmeyerMechanism Hippuric Hippuric Acid (N-Benzoylglycine) Intermed 2-Phenyl-5-oxazolone (Active Intermediate) Hippuric->Intermed - H₂O (Dehydration) Adduct Aldol-type Adduct Intermed->Adduct + Aldehyde Aldehyde Aromatic Aldehyde (Ar-CHO) Product 4-Arylidene-2-phenyl- 5(4H)-oxazolone Adduct->Product - H₂O (Elimination) Cat1 Catalyst Role A: Dehydration/Cyclization Promotion Cat1->Hippuric Cat2 Catalyst Role B: Carbonyl Activation (Lewis Acid) or Enolization (Base) Cat2->Intermed Cat2->Aldehyde

Caption: The dual-role of catalysts in promoting both the initial cyclodehydration of hippuric acid and the subsequent condensation with the aldehyde.[1][2]

Comparative Analysis of Catalytic Systems

Classical Homogeneous Catalysis (NaOAc)
  • Standard: Fused Sodium Acetate (NaOAc) with Acetic Anhydride (

    
    ).
    
  • Status: The historic baseline.

  • Pros: Reagents are ubiquitous and inexpensive.

  • Cons: Requires stoichiometric dehydrating agents (

    
    ), high temperatures (reflux), and often results in gummy by-products that complicate purification.
    
Heterogeneous Solid Acids (Alum & Sulfated Zirconia)
  • Alum (

    
    ):  A non-toxic, inexpensive, and water-soluble catalyst. It acts as a mild Lewis acid.
    
    • Key Insight: Ultrasound irradiation significantly accelerates this reaction compared to thermal reflux, boosting yields to >90% in minutes.

  • Nano-Sulfated Zirconia (

    
    ):  A "superacid" solid catalyst.
    
    • Key Insight: Offers excellent reusability (up to 4 cycles) and high thermal stability, making it ideal for continuous flow or industrial scale-up.

Ionic Liquids ([Et3NH][HSO4])
  • System: Triethylammonium hydrogen sulfate.[3][4][5]

  • Innovation: Acts as both solvent and catalyst.[3][4][5]

  • Key Advantage: Recent protocols suggest this system can drive the reaction with high

    
    -stereoselectivity and, in optimized cases, significantly reduce or eliminate the need for excess acetic anhydride by facilitating dehydration via the ionic medium's strong Brønsted acidity.
    
Lewis Acid Catalysts (Bi(III) Salts)
  • System: Bismuth(III) triflate (

    
    ) or Bismuth(III) acetate.
    
  • Key Advantage: Highly active under solvent-free conditions. Bismuth salts are generally considered "green" heavy metals with low toxicity.

Performance Metrics Comparison

Catalyst SystemReaction ConditionsTimeYield (Avg)ReusabilityGreen Factor
NaOAc (Classical)

, Reflux
2–4 h60–75%NoLow (High waste)
Alum (Ultrasound) Ethanol, Ambient Temp8–15 min 92–96% ModerateHigh (Non-toxic, fast)
[Et3NH][HSO4] Solvent-free / Melt15–30 min94–97%Excellent (5 cycles) Very High (Recyclable solvent)
Bi(OTf)3 Solvent-free, 80°C10–20 min88–95%GoodHigh (Atom efficient)
Nano-Sulfated ZrO2 Solvent-free, 100°C30–60 min85–92%Good (4 cycles)High (Solid waste minimized)

Detailed Experimental Protocols

Protocol A: Cost-Effective & Rapid (Alum/Ultrasound)

Best for: Academic labs, rapid screening, and cost-sensitive projects.

Reagents:

  • Aldehyde (2 mmol)[6][7]

  • Hippuric acid (2.2 mmol)[6]

  • Acetic anhydride (6.6 mmol)[6]

  • Alum (10 mol%)[6][8]

  • Ethanol (5-7 mL)

Procedure:

  • Charge: In a 50 mL flask, combine the aldehyde, hippuric acid, acetic anhydride, and alum. Add ethanol as solvent.[2]

  • Irradiate: Place the flask in an ultrasonic bath (cleaning bath type is sufficient) at ambient temperature.

  • Monitor: Sonicate for 8–15 minutes. Monitor consumption of aldehyde via TLC (Hexane:EtOAc 7:3).

  • Isolate: The product often precipitates during reaction. Pour the mixture into crushed ice/water (50 mL).

  • Purify: Filter the solid precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from ethanol if necessary.

Protocol B: Green & Stereoselective (Ionic Liquid)

Best for: High-purity synthesis, Z-isomer selectivity, and minimizing volatile organic solvents (VOCs).

Reagents:

  • Aldehyde (10 mmol)

  • Hippuric acid (10 mmol)

  • 
     (20 mol%)[5]
    
  • Note: Acetic anhydride is minimized or excluded depending on exact substrate reactivity; strictly, a dehydrating agent is required, but the IL facilitates water removal.

Procedure:

  • Preparation: Mix aldehyde, hippuric acid, and the ionic liquid in a round-bottom flask.

  • Reaction: Heat the mixture to 100–120°C with stirring. The mixture will become a homogeneous melt.

  • Time: React for 15–45 minutes.

  • Work-up: Cool the mixture to room temperature. Add water (20 mL) to the melt. The hydrophobic azlactone will precipitate, while the ionic liquid dissolves in the water.

  • Recovery: Filter the solid product. The aqueous filtrate containing the IL can be subjected to vacuum evaporation (80°C) to recover the catalyst for reuse (dried under vacuum before next use).

Protocol C: Solvent-Free Lewis Acid (Bi(OTf)3)

Best for: High throughput, "click" chemistry-like efficiency.

Procedure:

  • Mix aldehyde (1 mmol), hippuric acid (1.1 mmol), and acetic anhydride (3 mmol).

  • Add

    
     (1-5 mol%).
    
  • Stir at 80°C (solvent-free) for 10–20 minutes. The reaction typically solidifies.

  • Add cold ethanol, break up the solid, filter, and wash.

Selection Guide: Choosing the Right Catalyst

Diagram 2: Decision Tree for Catalyst Selection

CatalystSelection Start Start: Define Priorities Green Priority: Green Chemistry & Reusability? Start->Green Sustainability Focus Speed Priority: Speed & Cost? Start->Speed Throughput Focus IL_Check Is Ionic Liquid Available? Green->IL_Check Sonicator Ultrasonic Bath Available? Speed->Sonicator UseIL Use [Et3NH][HSO4] (High Yield, Recyclable) IL_Check->UseIL Yes UseSolid Use Nano-Sulfated Zirconia or Bi(OTf)3 (Solvent Free) IL_Check->UseSolid No UseAlum Use Alum + Ultrasound (Fastest, Cheapest) Sonicator->UseAlum Yes UseBi Use Bi(III) Salts (High Efficiency Thermal) Sonicator->UseBi No

Caption: A logic flow to determine the optimal catalytic system based on laboratory resources and project constraints.

Critical Discussion: Scalability & Integrity

While ionic liquids and bismuth salts offer superior chemical yields, Alum stands out for industrial scalability due to its negligible cost and regulatory acceptance. However, for drug development where purity profiles are paramount, the Ionic Liquid method is superior as it suppresses the formation of "tarry" polymers often seen in high-temperature classical methods.

Self-Validating the Protocol:

  • Visual Cue: The reaction typically transitions from a suspension to a clear melt (solvent-free) or solution, followed by the rapid precipitation of the yellow/orange azlactone product.

  • Endpoint: Disappearance of the aldehyde spot on TLC is the most reliable indicator.

  • Safety: Always handle acetic anhydride in a fume hood (lachrymator).

References

  • Parveen, M., et al. (2015). "[Et3NH][HSO4]-mediated functionalization of hippuric acid: an unprecedented approach to 4-arylidene-2-phenyl-5(4H)-oxazolones." RSC Advances, 5, 52330-52346. Link

  • Madje, B. R., et al. (2010).[8] "Alum an Efficient Catalyst for Erlenmeyer Synthesis." International Journal of Chemical and Physical Sciences.

  • Khodabakhshi, S., et al. (2016).[9] "Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach." Chemistry Central Journal, 10, 60. Link

  • Conway, P., et al. (2009). "A simple and efficient method for the synthesis of Erlenmeyer azlactones." Tetrahedron, 65(15), 2935-2938. Link

  • Reddy, Y. T., et al. (2009). "Zirconyl chloride: An efficient and reusable catalyst for the synthesis of 5(4H)-oxazolones." Journal of Heterocyclic Chemistry. Link

Sources

Safety Operating Guide

Operational Safety & Handling Guide: 1,3-Oxazol-5-one (Azlactones)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mechanistic Hazard

Urgent Safety Notice: 1,3-Oxazol-5-ones (commonly known as azlactones) are potent acylating agents .[1][2] Their safety profile is defined by their chemical function: they are activated cyclic esters designed to react with nucleophiles.[2]

  • Biological Hazard: Because they acylate nucleophiles, they readily react with skin proteins (acting as haptens), making them strong skin sensitizers (Category 1).[1][2] Repeated exposure can lead to permanent allergic contact dermatitis.[2]

  • Chemical Hazard: They are moisture-sensitive.[2] Contact with ambient humidity hydrolyzes the ring, degrading the reagent into its corresponding acyclic amino acid derivative.[1]

Part 1: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the permeation resistance against acylating organic solids and solutions.

PPE CategoryRecommendationTechnical Rationale (The "Why")
Hand Protection Double Gloving Required .Inner: Nitrile (4 mil).Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®).[1][2]Azlactones are often dissolved in organic solvents (DCM, THF).[2] While nitrile protects against the solid, the solvent acts as a carrier vehicle.[1] Double gloving prevents "breakthrough" where the solvent carries the sensitizer through the glove material [1, 2].[1]
Respiratory Fume Hood (Primary) .N95/P100 Respirator (Secondary/Spill).[2]Inhalation of dust or aerosols can sensitize the respiratory tract.[2] All weighing and open-vessel manipulations must occur inside a certified chemical fume hood.
Eye/Face Chemical Goggles (Not safety glasses).[2]Tightly fitting goggles are required to prevent dust ingress or splash contact with the conjunctiva, a mucous membrane highly susceptible to acylation/irritation [3].[1]
Body Lab Coat + Chemical Apron .[2][3]Standard cotton lab coats are porous.[2] A chemical-resistant apron (Tyvek® or rubber) prevents saturation of clothing during accidental spills.[2]
Part 2: Operational Workflow (Visualized)

This workflow enforces a "closed-loop" handling system to minimize exposure to moisture and personnel.[2]

AzlactoneHandling cluster_safety Critical Control Points Start Start: Reagent Retrieval Inspect 1. Inspection (Check for hydrolysis/white crust) Start->Inspect Weighing 2. Weighing & Transfer (Inside Fume Hood ONLY) Inspect->Weighing If dry/orange solid Reaction 3. Reaction Setup (Inert Atmosphere: N2/Ar) Weighing->Reaction Dissolve immediately Quench 4. Deactivation/Quenching (Controlled Hydrolysis) Reaction->Quench Post-experiment Waste 5. Disposal (Segregated Organic Waste) Quench->Waste pH Neutralized

Figure 1: Safe handling logic flow for 1,3-Oxazol-5-one derivatives. Note the critical containment zone (dotted red box) where exposure risk is highest.[1][2]

Part 3: Technical Protocols & Causality
1. Storage & Stability
  • Protocol: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).

  • Causality: The C=O bond at position 5 is highly electrophilic.[2] Ambient moisture attacks this position, opening the ring to form an N-acyl amino acid.[1][2] If the solid turns from its characteristic color (often yellow/orange for conjugated azlactones) to white/pale, significant hydrolysis has occurred [4].[2]

2. Weighing & Transfer (The High-Risk Step) [1][2]
  • Protocol:

    • Place the balance inside the fume hood.[2] If the balance cannot be moved, use a pre-tared vial method: tare the vial in the lab, move to the hood, add reagent, seal, and weigh the closed vial.[1]

    • Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination of other reagents with this sensitizer.[2]

    • Static Control: Use an anti-static gun if the powder is fluffy.[2] Static charge can disperse the sensitizing dust onto gloves and cuffs.[2]

3. Reaction Setup
  • Protocol: Run reactions in anhydrous solvents (DCM, THF, or Toluene) under nitrogen.

  • Causality: Water is a competitive nucleophile.[2] It will irreversibly quench the azlactone before it can react with your target amine or alcohol, lowering yields and generating acidic byproducts [5].[1][2]

4. Deactivation (Quenching) & Disposal

Do not dispose of active azlactones directly into waste drums; they remain reactive and can pressurize containers if they react with other waste streams.[2]

  • Quenching Protocol:

    • Dilute the reaction mixture or residue with acetone or ethanol.[2]

    • Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃) or simply water with a trace of amine (like Tris buffer).[2]

    • Stir for 30 minutes.

    • Mechanism: The water/bicarbonate acts as a nucleophile, attacking the carbonyl (C-5), opening the ring, and forming a stable, water-soluble carboxylate salt (N-acyl amino acid salt).[1][2]

    • Disposal: Once the ring is opened, the solution is no longer an acylating sensitizer.[1][2] Dispose of as Non-Halogenated Organic Waste (unless halogenated solvents were used).[2]

References
  • Sigma-Aldrich. (2025).[2][4] Safety Data Sheet: Oxazolone Derivatives. Accessed via Merck Millipore.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Chemical Resistance Selection.

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Phenyl-5-oxazolone.

  • National Institutes of Health (NIH) - PubChem. (2025).[2] Compound Summary: Azlactone (CID 65073).[2] [2]

  • Conway, S. et al. (2018).[2] Old Drawback on Azlactone Formation Revealed by a Combination of Theoretical and Experimental Studies. Journal of the Brazilian Chemical Society.[2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.